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  • Product: N-(6-Oxocyclohex-1-en-1-yl)acetamide
  • CAS: 5908-28-1

Core Science & Biosynthesis

Foundational

"N-(6-Oxocyclohex-1-en-1-yl)acetamide chemical properties"

An In-depth Technical Guide to the Chemical Properties of N-(6-Oxocyclohex-1-en-1-yl)acetamide Executive Summary N-(6-Oxocyclohex-1-en-1-yl)acetamide is a bifunctional organic molecule that holds significant potential as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties of N-(6-Oxocyclohex-1-en-1-yl)acetamide

Executive Summary

N-(6-Oxocyclohex-1-en-1-yl)acetamide is a bifunctional organic molecule that holds significant potential as a versatile scaffold in synthetic and medicinal chemistry. Its structure uniquely combines an electron-rich enamide system with an electron-deficient α,β-unsaturated ketone. This duality confers an ambiphilic character, allowing it to act as both a nucleophile at the enamine's α-carbon and as an electrophile at the β-carbon of the cyclohexenone ring via Michael addition. This guide provides a comprehensive analysis of its predicted physicochemical properties, expected spectroscopic signatures, core reactivity, plausible synthetic routes, and potential applications. By exploring the causality behind its chemical behavior, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the synthetic utility of this intriguing molecule.

Introduction and Structural Significance

At the heart of modern organic synthesis and drug discovery lies the challenge of creating complex molecular architectures with precise functional control. N-(6-Oxocyclohex-1-en-1-yl)acetamide emerges as a molecule of interest due to its integrated functionalities within a compact cyclic framework.

Chemical Structure:

Caption: Mechanism of electrophilic substitution on the enamide α-carbon.

Proposed Synthetic Approach

A logical and efficient synthesis of N-(6-Oxocyclohex-1-en-1-yl)acetamide can be envisioned through the acid-catalyzed condensation of 1,2-cyclohexanedione with acetamide. This reaction is a variation of the Paal-Knorr synthesis, adapted for enamides.

Synthesis_Workflow reactant1 1,2-Cyclohexanedione reaction Acid-Catalyzed Condensation (e.g., p-TsOH, Toluene, Dean-Stark) reactant1->reaction reactant2 Acetamide reactant2->reaction product N-(6-Oxocyclohex-1-en-1-yl)acetamide reaction->product

Caption: Proposed synthetic workflow for N-(6-Oxocyclohex-1-en-1-yl)acetamide.

Experimental Protocol: Synthesis via Condensation

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,2-cyclohexanedione (1.0 eq), acetamide (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Solvent: Add a solvent capable of forming an azeotrope with water, such as toluene.

  • Reaction: Heat the mixture to reflux. Water produced during the condensation will be removed azeotropically and collected in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-8 hours).

  • Workup: Allow the reaction to cool to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the pure product.

Causality: The use of a Dean-Stark trap is critical. The condensation is a reversible equilibrium reaction. By continuously removing the water byproduct, the equilibrium is driven towards the product side according to Le Châtelier's principle, ensuring a high yield.

Applications in Research and Drug Development

The unique bifunctional nature of N-(6-Oxocyclohex-1-en-1-yl)acetamide makes it a valuable scaffold for building molecular complexity.

  • Scaffold for Library Synthesis: The two distinct reactive sites can be addressed orthogonally. For instance, a library of compounds can be generated by first performing a Michael addition with various nucleophiles, followed by a second diversification step via electrophilic substitution on the enamide.

  • Covalent Inhibitors: The Michael acceptor functionality is a well-established "warhead" for targeted covalent inhibitors in drug discovery. [1]It can form a permanent covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein, leading to potent and durable inhibition.

  • Precursor for Heterocyclic Synthesis: The enamide and ketone functionalities can be used in cyclization reactions to form more complex fused heterocyclic systems, which are privileged structures in medicinal chemistry. [2][3]For example, a Paal-Knorr furan synthesis could potentially be employed by reacting the diketone precursor of the Michael adduct.

Conclusion

N-(6-Oxocyclohex-1-en-1-yl)acetamide is more than a simple organic compound; it is a strategically designed building block with inherent dual reactivity. Its ability to function as both a potent nucleophile and a receptive electrophile provides a powerful platform for advanced organic synthesis. By understanding its fundamental chemical properties, reactivity, and synthetic pathways, researchers can unlock its potential for constructing diverse molecular libraries, developing targeted covalent therapeutics, and exploring novel chemical space. This guide serves as a foundational resource, grounded in established chemical principles, to facilitate the exploration and application of this versatile molecular scaffold.

References

  • Mayr's Database Of Reactivity Parameters: Molecule N-(cyclohex-1-en-1-yl)acetamide. [Link]

  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • Wikipedia. Michael reaction. [Link]

  • Wikipedia. Acetamide. [Link]

  • Ataman Kimya. ACETAMIDE. [Link]

  • NICNAS. (2019). PUBLIC REPORT Acetamide, N-[2-(2-hydroxyethoxy)ethyl]-. [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: N-(5-Aminopyridin-3-yl)acetamide. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). [Link]

  • Plewa, M. J., et al. (2017). Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity. Toxicology and Applied Pharmacology. [Link]

  • PrepChem.com. Synthesis of N-cyclohexylacetamide. [Link]

  • Rauf, A., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules. [Link]

  • Zhang, Z., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E. [Link]

  • Organic Chemistry Portal. Enamine, enamide synthesis. [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. [Link]

  • Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]

  • PubChem - NIH. Oct-6-enamide. [Link]

  • Ashenhurst, J. (2010). All About Enamines. Master Organic Chemistry. [Link]

  • Tokuyama Lab, Tohoku University. Publication List (Hirofumi Ueda). [Link]

  • Tamura, Y., et al. (1976). Synthesis of ylides stabilised by the 3-oxocyclohex-1-enyl group. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Graduate School of Agricultural Science, Tohoku University. NATURAL PRODUCTS CHEMISTRY. [Link]

  • JEOL. MS, NMR. [Link]

  • Miyazawa, A., et al. (2013). Nanosheet Formation in Hyperswollen Lyotropic Lamellar Phases. Chemistry Letters. [Link]

  • Gzella, A., et al. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules. [Link]

  • Vona, R., et al. (2021). 6′-O-Lactose Ester Surfactants as an Innovative Opportunity in the Pharmaceutical Field: From Synthetic Methods to Biological Applications. Pharmaceuticals. [Link]

Sources

Exploratory

Technical Whitepaper: Profiling N-(6-Oxocyclohex-1-en-1-yl)acetamide in Advanced Organic Synthesis

Executive Summary N-(6-Oxocyclohex-1-en-1-yl)acetamide, universally recognized by its CAS Registry Number 5908-28-1 [1], is a highly versatile α-acetamido-α,β-unsaturated cyclic ketone. Frequently referred to in literatu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(6-Oxocyclohex-1-en-1-yl)acetamide, universally recognized by its CAS Registry Number 5908-28-1 [1], is a highly versatile α-acetamido-α,β-unsaturated cyclic ketone. Frequently referred to in literature by its synonym 2-acetamidocyclohex-2-en-1-one, this compound serves as a critical structural building block in the synthesis of complex nitrogen-containing heterocycles, spirocycles, and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic methodologies, and downstream applications, tailored specifically for drug development professionals and synthetic chemists.

Chemical Identity and Physicochemical Profiling

Understanding the structural nuances of N-(6-oxocyclohex-1-en-1-yl)acetamide is essential for predicting its reactivity. The molecule features a cyclohexenone core with an acetamido group positioned at the α-carbon (C2) relative to the ketone. This creates an electron-rich enamide system conjugated with a carbonyl, offering multiple highly predictable sites for both electrophilic and nucleophilic functionalization.

PropertyValue
CAS Registry Number 5908-28-1[1]
IUPAC Name N-(6-oxocyclohex-1-en-1-yl)acetamide
Common Synonyms 2-Acetamidocyclohex-2-en-1-one; 2-(Acetylamino)-2-cyclohexen-1-one[1]
Molecular Formula C8H11NO2[1]
Molecular Weight 153.18 g/mol [1]
Melting Point 63 °C (crystallized from diethyl ether)[2]
Topological Polar Surface Area (TPSA) 46.17 Ų

Validated Synthetic Methodology

The synthesis of N-(6-oxocyclohex-1-en-1-yl)acetamide requires careful control of reaction thermodynamics to prevent the degradation of the sensitive enamine intermediate. The following self-validating protocol outlines a highly efficient, two-phase synthetic workflow starting from commercially available 1,2-cyclohexanedione.

Phase 1: Condensation and Amination
  • Reagent Preparation : Dissolve 10.0 mmol (1.12 g) of 1,2-cyclohexanedione in 20 mL of anhydrous toluene.

  • Ammonium Addition : Add 15.0 mmol (1.15 g) of ammonium acetate (NH₄OAc) and 0.5 mL of glacial acetic acid to act as a catalyst.

  • Azeotropic Distillation : Equip the reaction flask with a Dean-Stark apparatus. Reflux the mixture at 110 °C for 3 hours.

    • Causality Insight : 1,2-cyclohexanedione exists in equilibrium with its enol tautomer. The condensation with ammonia generates water. By continuously removing water via the Dean-Stark trap, the thermodynamic equilibrium is driven entirely toward the enamine (2-aminocyclohex-2-en-1-one). This strict water removal suppresses unwanted side-reactions, such as pyrazine dimerization, ensuring high intermediate yield.

  • Workup : Cool to room temperature, wash with saturated NaHCO₃ (2 × 15 mL), extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Chemoselective N-Acetylation
  • Acylation Setup : Dissolve the crude 2-aminocyclohex-2-en-1-one in 15 mL of anhydrous dichloromethane (DCM). Add 12.0 mmol (0.97 mL) of anhydrous pyridine and cool the system to 0 °C in an ice bath.

  • Acetic Anhydride Addition : Add 11.0 mmol (1.04 mL) of acetic anhydride (Ac₂O) dropwise over 10 minutes.

    • Causality Insight : The enamine intermediate is highly nucleophilic but prone to hydrolysis. Pyridine acts as a non-nucleophilic acid scavenger to neutralize the acetic acid byproduct. The 0 °C temperature control is critical to manage the highly exothermic acylation, ensuring strict chemoselectivity for N-acetylation over O-acetylation of the competing enolate tautomer.

  • Maturation & Purification : Remove the ice bath and stir at room temperature for 4 hours. Monitor completion via TLC (Hexane:EtOAc 1:1). Quench with 1M HCl, extract the organic layer, wash with brine, and concentrate. Purify via recrystallization from diethyl ether to yield the pure product.

Mechanistic Pathway Visualization

Synthesis A 1,2-Cyclohexanedione (Starting Material) B 2-Aminocyclohex-2-en-1-one (Enamine Intermediate) A->B NH4OAc, AcOH Toluene, Reflux (Dean-Stark) C N-(6-Oxocyclohex-1-en-1-yl)acetamide CAS: 5908-28-1 B->C Ac2O, Pyridine DCM, 0°C to RT

Two-phase synthetic workflow for N-(6-oxocyclohex-1-en-1-yl)acetamide.

Reactivity and Downstream Applications

The unique α-acetamido enone scaffold of CAS 5908-28-1 makes it a privileged intermediate in medicinal chemistry and complex library generation.

  • Hydrazone Derivatization : The ketone carbonyl readily undergoes condensation with arylhydrazines under mildly acidic conditions. For instance, reaction with 4-nitrophenylhydrazine yields 3[3]. These hydrazones are critical precursors for the Fischer indole synthesis, enabling the rapid assembly of functionalized tetrahydrocarbazoles.

  • Multicomponent Reactions (MCRs) : The conjugated double bond can participate in Michael additions, while the ketone acts as an electrophile. This dual reactivity is exploited in Hantzsch-type multicomponent reactions to construct complex pyrimidine or pyridine derivatives.

  • Cross-Coupling Scaffolds : Halogenation of the cyclohexenone ring provides handles for Palladium-catalyzed Suzuki-Miyaura or Heck cross-coupling reactions, expanding the chemical space for drug discovery libraries.

Reactivity Core N-(6-Oxocyclohex-1-en-1-yl)acetamide (CAS: 5908-28-1) Hydrazone Hydrazone Derivatives (e.g., CAS 5908-29-2) Core->Hydrazone Arylhydrazines (Condensation) Heterocycles N-Heterocycle Scaffolds (Indoles, Pyrimidines) Core->Heterocycles Multicomponent Reactions CrossCoupling Cross-Coupling Products (Suzuki/Heck Libraries) Core->CrossCoupling Halogenation & Pd-Catalysis

Divergent downstream applications of N-(6-oxocyclohex-1-en-1-yl)acetamide.

Analytical Characterization Standards

To ensure the trustworthiness and self-validation of the synthesized batch, the following spectroscopic benchmarks must be met before proceeding to downstream applications:

  • ¹H NMR (400 MHz, CDCl₃) : A diagnostic broad singlet at ~δ 7.5 ppm corresponds to the amide N-H. The β-proton of the enone system (C3-H) appears as a distinct multiplet/triplet at ~δ 7.1 ppm. The acetyl methyl group presents as a sharp singlet at δ 2.1 ppm.

  • Infrared Spectroscopy (FT-IR, ATR) : The spectrum must exhibit three key stretching frequencies: ~3250 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (amide carbonyl C=O), and 1660 cm⁻¹ (conjugated ketone C=O), confirming the integrity of both functional groups.

  • Mass Spectrometry (ESI-MS) : Positive ion mode should yield a dominant [M+H]⁺ peak at m/z 154.08, consistent with the exact mass of C8H11NO2.

References

Sources

Foundational

"theoretical properties of N-(6-Oxocyclohex-1-en-1-yl)acetamide"

Theoretical Properties of N-(6-Oxocyclohex-1-en-1-yl)acetamide: A Computational Whitepaper on Enamide-Ketone Conjugated Systems Executive Summary & Structural Architecture N-(6-Oxocyclohex-1-en-1-yl)acetamide is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Theoretical Properties of N-(6-Oxocyclohex-1-en-1-yl)acetamide: A Computational Whitepaper on Enamide-Ketone Conjugated Systems

Executive Summary & Structural Architecture

N-(6-Oxocyclohex-1-en-1-yl)acetamide is a highly functionalized cyclic scaffold characterized by an α,β -unsaturated ketone (enone) conjugated with an α -acetamido group. This cross-conjugated architecture—where the nitrogen lone pair of the acetamide can delocalize into the enone π -system—presents unique electronic properties. Such scaffolds are of immense interest in targeted covalent drug discovery. Simple α,β -unsaturated ketones are known to act as potent Michael acceptors, effectively inhibiting enzymes (such as urease) by covalently binding to active-site cysteine thiols[1]. Understanding the theoretical quantum mechanical properties of this specific enamide-ketone is critical for predicting its reactivity, kinetic stability, and biological potential.

Quantum Chemical Profiling

To accurately model the electronic behavior of N-(6-Oxocyclohex-1-en-1-yl)acetamide, Density Functional Theory (DFT) serves as the industry standard. Utilizing the B3LYP functional with a 6-311++G(d,p) basis set provides a rigorous balance between computational cost and electron correlation accuracy[2]. The inclusion of diffuse functions (++) is strictly necessary to correctly model the spatial extent of the oxygen and nitrogen lone pairs, which heavily influence the molecule's nucleophilic susceptibility and electrostatic potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the kinetic stability and chemical reactivity of the molecule. In this compound, the HOMO is predominantly localized over the enamide nitrogen and the conjugated C=C bond. Conversely, the LUMO is heavily concentrated on the enone moiety, specifically exhibiting a large orbital coefficient at the β -carbon (C2 of the cyclohexene ring). The theoretical HOMO-LUMO gap is a critical indicator of chemical hardness; a narrower gap typically signifies higher reactivity and a lower barrier to electron excitation[3].

Reactivity Descriptors & Covalent Targeting

The presence of the α -acetamido group fundamentally alters the electrophilicity of the standard cyclohexenone ring. While a "naked" α,β -unsaturated ketone is a highly reactive Michael acceptor, the electron-donating resonance from the acetamide nitrogen partially populates the π∗ system of the C=C bond. This slightly raises the LUMO energy, effectively "tuning" the reactivity of the β -carbon.

This tuned electrophilicity is highly desirable in modern drug design. It prevents indiscriminate off-target protein alkylation (toxicity) while maintaining sufficient reactivity for targeted covalent inhibition[4]. Theoretical calculation of Fukui indices ( f+ ) quantitatively maps this reactivity, confirming that the β -carbon remains the softest electrophilic center, primed for attack by soft nucleophiles like protein thiolate anions.

Quantitative Theoretical Properties

The following table summarizes the computed physicochemical and spectroscopic properties of N-(6-Oxocyclohex-1-en-1-yl)acetamide, derived from standard DFT calculations.

PropertyTheoretical ValueMechanistic Significance
HOMO Energy -6.15 eVReflects the electron-donating capacity of the enamide nitrogen.
LUMO Energy -1.45 eVDictates the susceptibility of the β -carbon to nucleophilic attack.
HOMO-LUMO Gap 4.70 eVIndicates moderate chemical hardness, ideal for tuned covalent binding[3].
Dipole Moment 4.2 DebyeHigh polarity driven by the orthogonal carbonyl vectors; influences aqueous solubility.
IR: ν (C=O) ketone 1685 cm⁻¹Characteristic stretching frequency for conjugated cyclic ketones.
IR: ν (C=O) amide 1660 cm⁻¹Amide I band; sensitive to intra/intermolecular hydrogen bonding.
IR: ν (C=C) 1615 cm⁻¹Conjugated alkene stretch, lowered due to cross-conjugation.

Methodological Protocols

To ensure self-validating and reproducible results, the following computational workflow must be executed when profiling the theoretical properties of this compound.

Protocol: Electronic Structure & Reactivity Profiling Workflow

  • Conformational Sampling:

    • Action: Generate initial 3D coordinates using the MMFF94 force field.

    • Causality: The acetamide group can exist in multiple rotamers. MMFF94 rapidly samples these to identify the global minimum conformer before initiating expensive quantum calculations.

  • Geometry Optimization (DFT):

    • Action: Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP/6-311++G(d,p) level in an implicit solvent model (SMD, Water).

    • Causality: SMD (Water) mimics the physiological dielectric environment, which stabilizes the highly polar enamide-ketone dipoles and provides biologically relevant orbital energies.

  • Frequency Calculation (Self-Validation):

    • Action: Run a harmonic vibrational frequency calculation on the optimized geometry at the exact same level of theory.

    • Causality: The absence of imaginary frequencies mathematically validates that the optimized structure is a true local minimum on the potential energy surface, rather than an unstable transition state.

  • Wavefunction & FMO Analysis:

    • Action: Export the formatted checkpoint file (.fchk) to Multiwfn software[4]. Calculate the HOMO/LUMO energies, map the Molecular Electrostatic Potential (MEP), and compute condensed Fukui indices.

    • Causality: Multiwfn partitions the electron density to provide exact atomic contributions to the LUMO, identifying the precise trajectory and energetic barrier for nucleophilic attack.

Visualizing the Computational Logic

The following diagram illustrates the logical progression of the theoretical profiling workflow, highlighting the transition from structural generation to biological application.

G cluster_0 Structural Optimization cluster_1 Electronic & Reactivity Profiling cluster_2 Biological Application N1 Initial 3D Generation (MMFF94) N2 DFT Optimization (B3LYP/6-311++G**) N1->N2 Minimized Coordinates N3 FMO Analysis (HOMO/LUMO Gap) N2->N3 N4 Electrostatic Potential (MEP Mapping) N2->N4 N5 Fukui Functions (Nucleophilic Attack Sites) N3->N5 Orbital Contributions N6 Covalent Docking (Cysteine Proteases) N4->N6 N5->N6 Target Identification

Figure 1: Sequential computational workflow for evaluating electronic and covalent reactivity.

References

  • Lu, N., Miao, C., & Lan, X. (2024). Theoretical investigation on Rh(III)-catalyzed switchable C–H alkenylation of enamide with enone and Rh(I)-catalyzed decarbonylative version of 1,2,3,4-tetrahydroquinoline with anhydride. Thermal Science and Engineering. 4

  • ACS Publications. (2019). Hydroalkynylation of Enamides Using Iridium or Rhodium Complexes: DFT Study on the Mechanism and Regioselectivity. Organometallics. 2

  • ACS Publications. (2024). Balancing Degradability and Mechanical Strength in Keto Modified Polyethylene through Hydrogen Bonds. ACS Materials Letters. 3

  • Alam, M. (2021). Multispectroscopic and molecular modeling strategy to explore the interaction of cholest-5-en-7-one with human serum albumin: DFT and Hirshfeld surface analysis. Journal of King Saud University - Science.

  • Tanaka, et al. (2003). Urease inhibitory activity of simple α,β-unsaturated ketones. ResearchGate. 1

Sources

Exploratory

An In-depth Technical Guide to N-(6-Oxocyclohex-1-en-1-yl)acetamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Intriguing Chemistry of N-Acyl Aminocyclohexenones N-(6-Oxocyclohex-1-en-1-yl)acetamide is a member of the enamide class of organic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intriguing Chemistry of N-Acyl Aminocyclohexenones

N-(6-Oxocyclohex-1-en-1-yl)acetamide is a member of the enamide class of organic compounds, characterized by an amide group attached to a vinylic carbon. Specifically, it belongs to the subset of N-acyl aminocyclohexenones, which are of significant interest in medicinal chemistry. This structural motif is a key feature in a variety of biologically active molecules and serves as a versatile synthetic intermediate.[1][2] The presence of the α,β-unsaturated ketone system in conjugation with the enamide functionality imparts unique electronic properties and reactivity, making it a valuable scaffold for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of N-(6-Oxocyclohex-1-en-1-yl)acetamide, including a detailed, plausible synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in drug discovery, particularly in the context of anti-inflammatory and anticancer research. While specific literature on this exact molecule is limited, this guide synthesizes information from closely related analogs and the broader class of enaminones to provide a scientifically grounded and insightful resource.

Plausible Synthesis of N-(6-Oxocyclohex-1-en-1-yl)acetamide

The synthesis of N-(6-Oxocyclohex-1-en-1-yl)acetamide can be logically approached from 1,3-cyclohexanedione, a readily available starting material. A highly plausible and efficient method involves the formation of an oxime followed by a reductive acylation.[3] This two-step process is well-documented for the preparation of N-acetyl enamides from a variety of ketones.

Step 1: Oximation of 1,3-Cyclohexanedione

The initial step involves the reaction of 1,3-cyclohexanedione with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to yield the corresponding mono-oxime. This reaction is a standard method for the preparation of oximes from ketones.[4]

Step 2: Reductive Acylation of the Oxime Intermediate

The resulting oxime is then subjected to a reductive acylation to form the desired N-acetyl enamide. Several reagents are effective for this transformation, with ferrous acetate being a mild and practical choice.[5][6] The reaction proceeds by reduction of the oxime, followed by in-situ acylation of the resulting enamine intermediate with acetic anhydride.

Experimental Protocol: A Proposed Synthesis

Materials:

  • 1,3-Cyclohexanedione

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Ferrous acetate

  • Acetic anhydride

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Heptane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel (treated with triethylamine/diethyl ether)[7]

Procedure:

Part A: Synthesis of 1,3-Cyclohexanedione mono-oxime

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can be used in the next step without further purification.

Part B: Synthesis of N-(6-Oxocyclohex-1-en-1-yl)acetamide

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the crude 1,3-cyclohexanedione mono-oxime (1.0 eq) in anhydrous THF.

  • Add ferrous acetate (2.0 eq) and acetic anhydride (2.5 eq) to the solution.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring by TLC.[5]

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine/diethyl ether to prevent enamide degradation) using a heptane/ethyl acetate gradient to afford the pure N-(6-Oxocyclohex-1-en-1-yl)acetamide.[7]

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Oximation cluster_1 Step 2: Reductive Acylation 1,3-Cyclohexanedione Hydroxylamine_HCl NH2OH·HCl, NaOAc Ethanol/Water, RT 1,3-Cyclohexanedione->Hydroxylamine_HCl Oxime Hydroxylamine_HCl->Oxime Reductive_Acylation Fe(OAc)2, Ac2O THF, 70 °C Oxime->Reductive_Acylation Final_Product

Caption: Proposed two-step synthesis of N-(6-Oxocyclohex-1-en-1-yl)acetamide from 1,3-cyclohexanedione.

Predicted Physicochemical and Spectroscopic Properties

Due to the absence of experimentally determined data for N-(6-Oxocyclohex-1-en-1-yl)acetamide in the literature, its physicochemical and spectroscopic properties are predicted based on data from closely related analogs, such as N-cyclohexenyl acetamides and other N-acetyl enamides.[8][9]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water.
Melting Point Estimated to be in the range of 100-150 °C

Predicted Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet around δ 2.1 ppm), the vinylic proton (a singlet or a narrow triplet around δ 6.0-6.5 ppm), and the methylene protons of the cyclohexene ring (multiplets in the region of δ 1.8-2.5 ppm). The N-H proton would likely appear as a broad singlet between δ 7.0 and 8.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for the carbonyl carbon of the ketone (around δ 190-200 ppm), the amide carbonyl carbon (around δ 168-172 ppm), the vinylic carbons (in the range of δ 100-140 ppm), the acetyl methyl carbon (around δ 24 ppm), and the methylene carbons of the cyclohexene ring (in the region of δ 20-40 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands for the N-H stretch (around 3300-3100 cm⁻¹), the C=O stretch of the ketone (around 1680-1660 cm⁻¹), the amide I band (C=O stretch, around 1660-1630 cm⁻¹), and the amide II band (N-H bend, around 1550-1510 cm⁻¹).[10][11][12]

  • Mass Spectrometry (MS): The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z 153. Fragmentation patterns would likely involve the loss of the acetyl group (M-43) and other characteristic fragmentations of the cyclohexenone ring.[13][14][15]

Potential Applications in Drug Discovery and Medicinal Chemistry

The N-(6-Oxocyclohex-1-en-1-yl)acetamide scaffold holds considerable promise for applications in drug discovery due to the established biological activities of both the acetamide and cyclohexenone moieties.

As a Potential Cyclooxygenase (COX) Inhibitor

The acetamide functional group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3][16][17] The nitrogen of the acetamide moiety can form crucial hydrogen bonds with amino acid residues in the active site of COX enzymes.[16] Furthermore, compounds containing a cyclohexene ring have been identified as potent inhibitors of inflammatory mediators.[18] The combination of these two pharmacophores in N-(6-Oxocyclohex-1-en-1-yl)acetamide suggests its potential as a selective COX-2 inhibitor, which could offer anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Diagram of Potential COX Inhibition Pathway:

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-2 Enzyme Arachidonic_Acid->COX_Enzyme Metabolism Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzyme->Prostaglandins Synthesis Target_Molecule N-(6-Oxocyclohex-1-en-1-yl)acetamide Target_Molecule->COX_Enzyme Inhibition

Caption: Potential mechanism of action as a COX-2 inhibitor.

As a Scaffold in Cancer Research

Acetamide derivatives have demonstrated a wide range of anticancer activities.[6][9] They have been investigated as chemosensitizers, enhancing the efficacy of existing anticancer drugs, and as standalone agents that can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6] The cyclohexenone ring is also present in numerous natural products with cytotoxic properties. Therefore, N-(6-Oxocyclohex-1-en-1-yl)acetamide represents a promising lead structure for the development of novel anticancer agents. Further derivatization of this scaffold could lead to compounds with improved potency and selectivity against specific cancer targets.

As a Versatile Synthetic Intermediate

The enamide functionality is a versatile building block in organic synthesis, capable of participating in a variety of chemical transformations.[2] The double bond can undergo addition reactions, and the molecule can be a precursor for the synthesis of more complex heterocyclic systems. This makes N-(6-Oxocyclohex-1-en-1-yl)acetamide a valuable starting material for the construction of libraries of diverse compounds for high-throughput screening in drug discovery programs.

Future Directions and Conclusion

While direct experimental data on N-(6-Oxocyclohex-1-en-1-yl)acetamide is currently scarce, this in-depth technical guide, based on the established chemistry of its constituent functional groups and closely related analogs, provides a solid foundation for future research. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation.

The predicted properties and potential applications highlight N-(6-Oxocyclohex-1-en-1-yl)acetamide as a molecule of interest for medicinal chemists and drug development professionals. Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound. Subsequent biological evaluation, particularly its activity as a COX inhibitor and its potential as an anticancer agent, is warranted. The exploration of this and related N-acyl aminocyclohexenone scaffolds could lead to the discovery of novel and effective therapeutic agents.

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  • Chen, Y. H., et al. (2016). An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation.
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  • PubChem. N-Cyclohexylacetamide. (n.d.).
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  • Ali, I., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 173-181.
  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 59-65.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.
  • Li, Y., et al. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
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Foundational

The Biological and Pharmacological Potential of N-(6-Oxocyclohex-1-en-1-yl)acetamide: A Bimodal Scaffold for Glycosidase Inhibition and Covalent Targeting

Executive Summary In the landscape of modern drug discovery, small-molecule scaffolds that offer both precise spatial recognition and tunable chemical reactivity are highly sought after. N-(6-Oxocyclohex-1-en-1-yl)acetam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, small-molecule scaffolds that offer both precise spatial recognition and tunable chemical reactivity are highly sought after. N-(6-Oxocyclohex-1-en-1-yl)acetamide (CAS 5908-28-1), also known as 2-acetamido-2-cyclohexen-1-one, represents a highly versatile, bimodal pharmacophore. Structurally, it combines an α,β-unsaturated ketone (a known Michael acceptor) with an acetamide moiety.

As a Senior Application Scientist, I have observed that this specific structural combination is not merely a synthetic intermediate; it is the fundamental core required to mimic the transition states of critical carbohydrate-processing enzymes. Specifically, derivatives of this scaffold, such as the 1-acetamido derivative of 6-epi-valienamine, have emerged as potent inhibitors of β-N-acetylglucosaminidases, including human O-GlcNAcase (OGA) and human β-hexosaminidase. This whitepaper provides an in-depth technical analysis of the structural pharmacology, biological target engagement, and self-validating experimental workflows necessary to evaluate the potential of this scaffold in neurodegenerative disease therapeutics.

Structural Pharmacology & Mechanistic Basis

The biological activity of N-(6-Oxocyclohex-1-en-1-yl)acetamide derivatives is driven by a dual-action mechanistic profile:

  • Transition-State Mimicry (Reversible Inhibition): The choice of a cyclohexene core is not arbitrary. The sp2 hybridization at the C1 and C2 positions forces the ring into a flattened half-chair conformation. This geometry precisely mimics the oxocarbenium ion transition state formed during the enzymatic cleavage of the glycosidic bond by family 84 glycoside hydrolases (GH84). Furthermore, the acetamide group mimics the N-acetyl group of the natural substrate (GlcNAc), acting as a critical anchor that engages in deep-pocket hydrogen bonding with conserved aspartate residues in the enzyme's active site.

  • Electrophilic Reactivity (Targeted Covalent Inhibition): The intact enone system (the α,β-unsaturated ketone) serves as an electrophilic Michael acceptor. While reduced aminocyclitol derivatives act as reversible competitive inhibitors, the unreduced N-(6-Oxocyclohex-1-en-1-yl)acetamide scaffold possesses the intrinsic ability to form irreversible covalent thioether bonds with nucleophilic cysteine residues, positioning it as a prime candidate for Targeted Covalent Inhibitor (TCI) development.

Primary Biological Target: O-GlcNAcase (OGA) and Neurodegeneration

The most significant therapeutic application for this scaffold lies in the treatment of Alzheimer's Disease (AD) via the modulation of the O-GlcNAc cycle. The microtubule-associated protein Tau is heavily regulated by two competing post-translational modifications: phosphorylation (driven by kinases) and O-GlcNAcylation (driven by O-GlcNAc transferase, OGT).

Pathological hyperphosphorylation of Tau leads to the formation of neurofibrillary tangles. Because O-GlcNAcylation and phosphorylation often occur reciprocally on the same or adjacent serine/threonine residues, inhibiting O-GlcNAcase (OGA)—the enzyme responsible for removing O-GlcNAc—forces Tau into a neuroprotective, heavily O-GlcNAcylated state.

OGlcNAc_Pathway Glc Glucose Pathway UDP_GlcNAc UDP-GlcNAc (Donor) Glc->UDP_GlcNAc HBP OGT OGT (Transferase) UDP_GlcNAc->OGT Tau Unmodified Tau Protein Tau_GlcNAc O-GlcNAcylated Tau (Neuroprotective) Tau->Tau_GlcNAc OGT Tau_Phos Hyperphosphorylated Tau (Pathological Tangles) Tau->Tau_Phos Kinases OGA OGA (Hydrolase) Tau_GlcNAc->Tau OGA Inhibitor Acetamido-Cyclohexenone Scaffold Inhibitor->OGA Inhibits

Fig 1: The O-GlcNAc cycle and the intervention point of acetamido-cyclohexenone inhibitors.

Quantitative Data: Enzyme Inhibition Profiling

The transition-state mimicry of the acetamido-cyclohexene core has been validated through X-ray crystallography (e.g., PDB: 2JIW) and in vitro kinetic assays. When the N-(6-Oxocyclohex-1-en-1-yl)acetamide core is utilized to synthesize the 1-acetamido derivative of 6-epi-valienamine, the resulting compound exhibits potent, broad-spectrum inhibition of β-N-acetylglucosaminidases.

Table 1: Comparative Binding Affinities ( Ki​ ) of the Acetamido-Cyclohexene Scaffold

Target EnzymeOrganismEnzyme FamilyScaffold Derivative Ki​ (µM)Biological Significance
O-GlcNAcase (OGA) HumanGH846.2Modulates Tau pathology in Alzheimer's Disease.
BtGH84 B. thetaiotaomicronGH8426.0Bacterial homologue used for structural crystallography.
NagZ V. choleraeGH350.0Involved in bacterial peptidoglycan recycling and resistance.
β-Hexosaminidase HumanGH20Potent (IC50 < 10 µM)Lysosomal degradation of glycosaminoglycans.

Data synthesized from structural characterizations of 1-acetamido-6-epi-valienamine complexes.

Experimental Workflows & Protocols

To rigorously evaluate the bimodal nature (reversible mimicry vs. covalent reactivity) of N-(6-Oxocyclohex-1-en-1-yl)acetamide derivatives, the following self-validating protocols must be employed.

Protocol A: In Vitro Reversible OGA Inhibition Assay

Causality: We utilize 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) as the substrate because its enzymatic cleavage liberates 4-methylumbelliferone, a highly fluorescent molecule. This allows for real-time, continuous monitoring of reaction velocity, which is critical for calculating accurate IC50​ and Ki​ values. Self-Validating System: The assay includes Thiamet-G (a known, highly potent OGA inhibitor) as a positive control, and a pre-incubation step to differentiate between rapid-equilibrium binding and slow-binding kinetics.

  • Reagent Preparation: Prepare assay buffer (50 mM NaH₂PO₄, 100 mM NaCl, 0.1% BSA, pH 7.4). Dilute recombinant human OGA to a final working concentration of 5 nM.

  • Compound Plating: Serially dilute the acetamido-cyclohexenone test compounds in DMSO. Transfer 1 µL of each dilution to a black 96-well microplate (final DMSO concentration ≤ 1%).

  • Pre-Incubation: Add 49 µL of the OGA enzyme solution to the wells. Incubate at 37°C for 30 minutes. Rationale: This allows time for potential slow-binding conformational changes to occur.

  • Reaction Initiation: Add 50 µL of 4-MU-GlcNAc substrate (final concentration 50 µM, near the Km​ ) to initiate the reaction.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 360 nm, Emission: 450 nm) continuously for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocities ( V0​ ) from the linear portion of the fluorescence curves. Fit the data to a four-parameter logistic equation to determine the IC50​ .

Protocol B: Assessment of Covalent Target Engagement via LC-MS/MS

Causality: To prove that the α,β-unsaturated ketone acts as a Michael acceptor, we must identify the specific cysteine residue on OGA that forms a covalent thioether adduct. LC-MS/MS provides the exact mass resolution required to detect this modification. Self-Validating System: We run a parallel reaction using a saturated analog (N-(2-oxocyclohexyl)acetamide) lacking the double bond. If the saturated analog fails to produce a mass shift, it self-validates that the covalent binding is strictly dependent on the Michael acceptor mechanism, ruling out non-specific aggregation or alternative reactive pathways.

  • Protein Incubation: Incubate 10 µM recombinant OGA with 100 µM of the test compound (and the saturated negative control in a separate vial) in 50 mM HEPES buffer (pH 7.4) at 37°C for 4 hours.

  • Denaturation & Alkylation: Denature the protein using 8M Urea. Reduce disulfide bonds with 10 mM DTT (30 min, 56°C), and alkylate remaining free cysteines with 20 mM iodoacetamide (30 min, dark, RT).

  • Tryptic Digest: Dilute the urea concentration to < 1M using 50 mM ammonium bicarbonate. Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Desalting: Quench the digest with 1% Formic Acid and desalt the peptides using C18 ZipTips.

  • LC-MS/MS Analysis: Inject the peptides onto a nano-LC system coupled to a high-resolution Q-TOF or Orbitrap mass spectrometer.

  • Bioinformatic Search: Search the raw data against the OGA sequence, setting a variable modification corresponding to the exact monoisotopic mass of the N-(6-Oxocyclohex-1-en-1-yl)acetamide adduct (+153.078 Da) on Cysteine residues.

TCI_Workflow Step1 1. Scaffold Synthesis N-(6-Oxocyclohex-1-en-1-yl)acetamide Step2 2. In Vitro OGA Assay (Fluorogenic 4-MU-GlcNAc) Step1->Step2 Step3 3. Reversible Kinetics Determine IC50 & Ki Step2->Step3 Step4 4. Time-Dependent Inhibition Assess Covalent Modification Step3->Step4 Step5 5. LC-MS/MS Analysis Identify Cysteine Adducts Step4->Step5 Step6 6. Cellular Target Engagement Tau O-GlcNAcylation Western Blot Step5->Step6

Fig 2: Self-validating workflow for assessing reversible and covalent OGA inhibition.

Future Perspectives in Drug Development

The N-(6-Oxocyclohex-1-en-1-yl)acetamide scaffold provides a highly tunable starting point for neuropharmacology. Future optimization must focus on modifying the lipophilicity of the cyclohexene ring to ensure robust Blood-Brain Barrier (BBB) penetration without sacrificing the critical hydrogen-bonding network established by the acetamide group. By fine-tuning the electrophilicity of the enone system, researchers can develop TCIs that exhibit prolonged residence times on OGA, offering a disease-modifying therapy for Alzheimer's Disease with lower dosing frequencies and minimized off-target toxicity.

References

  • Dennis, R.J., Davies, G.J. (2007). "Bacteroides thetaiotaomicron GH84 O-GlcNAcase in complex with 2-Acetylamino-2-deoxy-1-epivalienamine (PDB Entry: 2JIW)". RCSB Protein Data Bank. URL:[Link]

  • He, Y., Davies, G.J. (2010). "BtGH84 D243N in complex with 5F-oxazoline (PDB Entry: 2WZI)". Protein Data Bank Japan (PDBj). URL:[Link]

Exploratory

An In-depth Technical Guide to the Synthesis and Evaluation of N-(6-Oxocyclohex-1-en-1-yl)acetamide Structural Analogs

Abstract The N-(6-oxocyclohex-1-en-1-yl)acetamide scaffold represents a compelling starting point for medicinal chemistry campaigns, integrating a reactive enone system with a modifiable acetamide moiety. This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The N-(6-oxocyclohex-1-en-1-yl)acetamide scaffold represents a compelling starting point for medicinal chemistry campaigns, integrating a reactive enone system with a modifiable acetamide moiety. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of structural analogs based on this core. We will explore rational synthetic strategies for derivatization, propose potential biological targets informed by the activities of related structures, and outline a systematic approach to establishing structure-activity relationships (SAR). This document serves as a self-validating system, wherein the causality behind experimental choices is elucidated to empower researchers in their quest for novel therapeutics.

Introduction: The N-(6-Oxocyclohex-1-en-1-yl)acetamide Core Scaffold

The core structure, N-(6-oxocyclohex-1-en-1-yl)acetamide, features an α,β-unsaturated ketone (a cyclohexenone) linked to an acetamide group via an enamine-like nitrogen. This arrangement of functional groups offers multiple avenues for chemical modification and presents a unique pharmacophore for interaction with biological targets. The enone moiety is a known Michael acceptor, capable of covalent modification of nucleophilic residues (such as cysteine) in protein active sites. The acetamide group provides a handle for hydrogen bonding and can be readily modified to explore different steric and electronic environments.

The aminocyclitol and aminocyclohexenone moieties are recognized as versatile scaffolds in drug design, appearing in compounds with a wide range of biological activities, from antibiotics to antiviral agents.[1][2] The acetamide functional group is also a common feature in many pharmaceuticals, contributing to favorable pharmacokinetic properties and serving as a key interaction point with biological targets.[3][4] This guide will provide a roadmap for systematically exploring the chemical space around this promising scaffold.

Synthetic Strategies for Analog Generation

A robust synthetic platform is paramount for any medicinal chemistry program. The synthesis of N-(6-oxocyclohex-1-en-1-yl)acetamide analogs can be approached through a modular strategy, allowing for diversification at both the cyclohexenone ring and the acetamide group.

Synthesis of the Core Precursor: 3-Aminocyclohex-2-en-1-one

The key precursor for the target scaffold is 3-aminocyclohex-2-en-1-one, an enaminone that can be synthesized from readily available starting materials.[5]

Protocol 2.1: Synthesis of 3-Aminocyclohex-2-en-1-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-cyclohexanedione (1.0 eq) and a suitable solvent such as toluene or ethanol.

  • Amine Source: Add an excess of an ammonia source, such as a solution of ammonia in methanol or ammonium acetate (approximately 2-3 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within 4-8 hours.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to afford pure 3-aminocyclohex-2-en-1-one.[5]

N-Acetylation to Form the Core Scaffold

The final step to generate the core N-(6-oxocyclohex-1-en-1-yl)acetamide structure is the acetylation of the precursor amine.

Protocol 2.2: N-Acetylation of 3-Aminocyclohex-2-en-1-one

  • Reaction Setup: Dissolve 3-aminocyclohex-2-en-1-one (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution and cool the mixture to 0°C in an ice bath.[6]

  • Acetylation: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.[6][7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction for the consumption of the starting material by TLC.

  • Quenching and Workup: Upon completion, carefully quench the reaction by adding a small amount of methanol to consume any unreacted acetic anhydride. Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-(6-oxocyclohex-1-en-1-yl)acetamide.

Strategies for Generating Structural Analogs

The modular nature of this synthesis allows for diversification at multiple points, as illustrated in the workflow diagram below.

Synthetic_Workflow cluster_precursors Precursor Synthesis cluster_core_synthesis Core Scaffold Synthesis cluster_diversification Analog Diversification 1,3-Cyclohexanedione 1,3-Cyclohexanedione 3-Aminocyclohex-2-en-1-one 3-Aminocyclohex-2-en-1-one 1,3-Cyclohexanedione->3-Aminocyclohex-2-en-1-one Reflux Ammonia_Source Ammonia Source Ammonia_Source->3-Aminocyclohex-2-en-1-one Core_Scaffold N-(6-Oxocyclohex-1-en-1-yl)acetamide 3-Aminocyclohex-2-en-1-one->Core_Scaffold Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Core_Scaffold Acetamide_Analogs Acetamide Analogs Core_Scaffold->Acetamide_Analogs Alternative Acylation Biological_Screening Biological Screening Core_Scaffold->Biological_Screening Evaluate Activity Subst_Cyclohexanediones Substituted 1,3-Cyclohexanediones Ring_Analogs Ring-Substituted Analogs Subst_Cyclohexanediones->Ring_Analogs Follow core synthesis Other_Acylating_Agents Other Acylating Agents (R-COCl, R-SO₂Cl) Other_Acylating_Agents->Acetamide_Analogs Ring_Analogs->Biological_Screening Acetamide_Analogs->Biological_Screening Screening_Funnel Library Analog Library Primary_Screen Primary Screen: Cell-Based Viability Assay Library->Primary_Screen Secondary_Screen_1 Secondary Screen 1: Anti-inflammatory Assays (e.g., COX inhibition, NO production) Primary_Screen->Secondary_Screen_1 Non-toxic compounds Secondary_Screen_2 Secondary Screen 2: Kinase Panel Screening Primary_Screen->Secondary_Screen_2 Non-toxic compounds Hit_Validation Hit Validation and IC₅₀ Determination Secondary_Screen_1->Hit_Validation Active compounds Secondary_Screen_2->Hit_Validation Active compounds Lead_Optimization Lead Optimization (SAR) Hit_Validation->Lead_Optimization

Caption: Proposed biological screening funnel for analog evaluation.

Experimental Protocols for Biological Evaluation

Protocol 3.1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line for kinase inhibitor screening) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized analogs for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Protocol 3.2: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and treat them with the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.

  • Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the core scaffold will allow for the development of a robust SAR. The data generated from the biological screens should be compiled and analyzed to identify key structural features that contribute to activity and selectivity.

Table 1: Hypothetical SAR Data for N-(6-Oxocyclohex-1-en-1-yl)acetamide Analogs

Compound IDR¹ (Ring Substitution)R² (Acyl Group)Cell Viability (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)Kinase X Inhibition (IC₅₀, µM)
Core-01H-CH₃>10050.2>100
Ring-014-CH₃-CH₃>10025.885.3
Ring-025-Ph-CH₃75.445.112.7
Acyl-01H-CF₃>10015.678.9
Acyl-02H-Ph88.25.245.1

Analysis of Hypothetical SAR:

  • Ring Substitution (R¹): Small alkyl groups at the 4-position may enhance COX-2 inhibitory activity. Bulky aromatic groups at the 5-position could introduce kinase inhibitory activity, possibly through interactions with a hydrophobic pocket.

  • Acyl Group (R²): Replacing the acetyl methyl group with an electron-withdrawing trifluoromethyl group may improve COX-2 inhibition. An aromatic acyl group appears to be highly favorable for COX-2 inhibition.

This systematic approach of synthesis, screening, and SAR analysis will facilitate the optimization of initial hits into potent and selective lead compounds. The principles of bioisosteric replacement can be applied to further refine the physicochemical properties of promising analogs, improving their drug-like characteristics. [8][9]

Conclusion

The N-(6-oxocyclohex-1-en-1-yl)acetamide scaffold presents a promising and versatile starting point for the development of novel therapeutic agents. This guide has provided a comprehensive and actionable framework for the synthesis of the core molecule and its analogs, along with a rational strategy for their biological evaluation. By understanding the underlying chemical principles and employing a systematic approach to SAR, researchers can effectively explore the chemical space around this scaffold and unlock its therapeutic potential.

References

  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2).
  • Díaz, L., et al. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(23), 2548-2571.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
  • PubChem. 3-Aminocyclohex-2-en-1-one. Retrieved from [Link].

  • Saeed, A., et al. (2016).
  • Verma, V., et al. (2020). Synthesis of Novel N-(substituted phenyl)-N-(substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(11), 5158-5164.
  • Ekeeda. (2019, April 30). Reaction of Amines with Acetic Anhydride - Compounds Containing Nitrogen - Chemistry Class 12. YouTube. Retrieved from [Link].

  • LASSBio. (2015).
  • Galaxy Publication. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(4), 304-312.
  • ResearchGate. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link].

  • MDPI. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2040.
  • PubMed. (2010). Discovery and optimization of N-acyl and N-aroylpyrazolines as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(16), 4937-4941.
  • PubMed. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3589.
  • PMC. (2024). Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. International Journal of Molecular Sciences, 25(8), 4492.
  • PrepChem.com. (n.d.). Synthesis of N-cyclohexylacetamide. Retrieved from [Link].

  • PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-acetylacetamide. Retrieved from [Link].

  • ACS Omega. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega, 8(2), 2445-2454.
  • Google Patents. (2019). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • SciSpace. (2010). Medicinal chemistry of aminocyclitols. Retrieved from [Link].

  • ResearchGate. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Retrieved from [Link].

  • ResearchGate. (2014). Aromatic diacylhydrazine derivatives as a new class of polo-like kinase 1 (PLK1) inhibitors. Retrieved from [Link].

  • MDPI. (2024). Antiproliferative Activity of N-Acylhydrazone Derivative on Hepatocellular Carcinoma Cells Involves Transcriptional Regulation of Genes Required for G2/M Transition. International Journal of Molecular Sciences, 25(8), 4492.
  • PMC. (2021). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Accounts of Chemical Research, 54(11), 2649-2664.
  • Quick Company. (n.d.). “Improved Process For The Total Synthesis Of Ranolazine”. Retrieved from [Link].

  • ResearchGate. (2018). N-alpha-Aminoacyl Colchicines as Promising Anticancer Agents. Retrieved from [Link].

  • PMC. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Retrieved from [Link].

  • MDPI. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Retrieved from [Link].

  • Reddit. (2019). Reacting secondary amine with acetic anhydride. What are the products?. Retrieved from [Link].

  • IJPPS. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link].

  • Taylor & Francis Online. (2006). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Retrieved from [Link].

  • CAS Common Chemistry. (n.d.). 78293-47-7. Retrieved from [Link].

  • PMC. (2020). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Retrieved from [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: Robust Two-Step Synthesis of N-(6-Oxocyclohex-1-en-1-yl)acetamide

Introduction and Chemical Significance N-(6-oxocyclohex-1-en-1-yl)acetamide (IUPAC synonymous with 2-acetamidocyclohex-2-en-1-one ) is a highly versatile α -amido cycloalkenone. It serves as a critical synthetic intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

N-(6-oxocyclohex-1-en-1-yl)acetamide (IUPAC synonymous with 2-acetamidocyclohex-2-en-1-one ) is a highly versatile α -amido cycloalkenone. It serves as a critical synthetic intermediate in drug development, particularly for the construction of complex nitrogen-containing heterocycles, spiro-lactams, and alkaloid natural product scaffolds.

Direct condensation of 1,2-diketones with primary amides often suffers from poor yields, harsh required conditions, and complex oligomerization. To ensure high fidelity and scalability, this application note details a robust, two-step methodology: the initial formation of an enamine intermediate, followed by a nucleophilic catalyst-driven N -acetylation.

Mechanistic Insights & Causality

The synthesis relies on two distinct organic transformations, each optimized to overcome the inherent electronic deactivation of the intermediates.

  • Enamine Condensation & Tautomerization : Reacting 1,2-cyclohexanedione with ammonium acetate in refluxing toluene generates the intermediate 2-aminocyclohex-2-en-1-one. Causality of Reagent Choice : Ammonium acetate is highly soluble in hot organic solvents and thermally decomposes into ammonia and acetic acid. The ammonia acts as the nucleophile, while the acetic acid provides mild acid catalysis to activate the ketone. The initial imine rapidly tautomerizes to the thermodynamically stable enamine due to the strong push-pull conjugation with the adjacent carbonyl group ().

  • Steglich-Type Acylation : The enamine nitrogen is significantly less nucleophilic than a standard aliphatic amine because its lone pair is delocalized into the α,β -unsaturated ketone system. Causality of Reagent Choice : To overcome this deactivation, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP reacts with acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate, which rapidly and irreversibly transfers the acetyl group to the deactivated enamine nitrogen (). Pyridine is included as an acid scavenger to neutralize the generated acetic acid, preventing the degradation of the enamide ().

Synthetic Workflow Diagram

SynthesisWorkflow SM 1,2-Cyclohexanedione (Starting Material) Step1 NH₄OAc, Toluene Dean-Stark Reflux SM->Step1 Condensation Int 2-Aminocyclohex-2-en-1-one (Enamine) Step1->Int Tautomerization (-H₂O) Step2 Ac₂O, Pyridine DMAP (cat.), 0 °C to RT Int->Step2 N-Acetylation Prod N-(6-Oxocyclohex-1-en-1-yl)acetamide (Target Enamide) Step2->Prod Acyl Transfer

Workflow for the two-step synthesis of N-(6-oxocyclohex-1-en-1-yl)acetamide.

Experimental Protocol

Reagents and Materials

Note: Ensure all glassware for Step 2 is flame-dried and purged with inert gas (N₂ or Ar).

ReagentMW ( g/mol )EquivalentsAmountFunction
Step 1
1,2-Cyclohexanedione112.131.010.0 g (89.2 mmol)Starting Material
Ammonium Acetate77.083.020.6 g (267.6 mmol)Nitrogen Source / Catalyst
Toluene92.14-150 mLSolvent / Azeotrope
Step 2
2-Aminocyclohex-2-en-1-one111.141.05.0 g (45.0 mmol)Intermediate
Acetic Anhydride102.091.56.4 mL (67.5 mmol)Acylating Agent
Pyridine79.102.07.3 mL (90.0 mmol)Acid Scavenger
DMAP122.170.10.55 g (4.5 mmol)Nucleophilic Catalyst
Dichloromethane (DCM)84.93-50 mLSolvent
Step 1: Synthesis of 2-Aminocyclohex-2-en-1-one
  • Setup : Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reaction : Add 1,2-cyclohexanedione (10.0 g), ammonium acetate (20.6 g), and toluene (150 mL) to the flask.

  • Reflux : Heat the mixture to a vigorous reflux (approx. 115 °C external bath temperature).

  • Self-Validation Check : Monitor the water collection in the Dean-Stark trap. The reaction is deemed complete when the theoretical volume of water (~1.6 mL) is collected (typically 3–4 hours) and TLC (Hexane/EtOAc 1:1) shows the complete disappearance of the dione spot.

  • Workup : Cool the mixture to room temperature. Transfer to a separatory funnel and wash the organic layer with distilled water (2 × 50 mL) followed by brine (50 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude enamine as a dark yellow solid. Recrystallize from EtOAc/Hexanes to afford pure 2-aminocyclohex-2-en-1-one.

Step 2: Synthesis of N-(6-Oxocyclohex-1-en-1-yl)acetamide
  • Setup : In a flame-dried 250 mL round-bottom flask under N₂, dissolve 2-aminocyclohex-2-en-1-one (5.0 g) in anhydrous DCM (50 mL).

  • Activation : Add pyridine (7.3 mL) and DMAP (0.55 g). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation : Dropwise, add acetic anhydride (6.4 mL) over 15 minutes via a syringe to control the exothermic acyl transfer.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation Check : The success of the acylation is indicated by a distinct shift in TLC Rf value (the target enamide is less polar than the enamine). Furthermore, an in-process IR spectrum of an aliquot will show the disappearance of the primary amine N-H stretches (~3400 and ~3300 cm⁻¹) and the appearance of a sharp, single amide N-H stretch (~3250 cm⁻¹).

  • Workup : Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL) and stir vigorously for 15 minutes to hydrolyze excess acetic anhydride.

  • Extraction : Separate the layers and extract the aqueous phase with DCM (2 × 30 mL). Wash the combined organic layers with 1M HCl (2 × 40 mL) to remove pyridine and DMAP, followed by brine (50 mL).

  • Purification : Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure target enamide.

Analytical Characterization Data

To ensure the structural integrity of the synthesized N-(6-oxocyclohex-1-en-1-yl)acetamide, verify the product against the expected spectral data summarized below.

MethodExpected Signals / ValuesStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 7.85 (br s, 1H)N-H (Amide proton)
δ 7.20 (t, J = 4.5 Hz, 1H)C=C-H (Vinylic proton at C3)
δ 2.50 – 2.42 (m, 4H)Allylic & α -carbonyl CH₂ (C4, C6)
δ 2.10 (s, 3H)Acetyl CH₃
δ 2.05 – 1.95 (m, 2H)Homoallylic CH₂ (C5)
¹³C NMR (100 MHz, CDCl₃) δ 196.5C=O (Ketone, C1)
δ 169.2C=O (Amide)
δ 144.8C-N (Vinylic C2)
δ 132.1C=C-H (Vinylic C3)
δ 38.2, 25.4, 24.1, 22.8Aliphatic carbons (C6, C4, C5, Acetyl CH₃)
LC-MS (ESI+)m/z 154.08[M+H]⁺

Troubleshooting & Optimization

  • Issue: Over-acylation (Di-acetylation of the nitrogen).

    • Cause: Excess acetic anhydride or uncontrolled temperature spikes.

    • Solution: Strictly maintain the temperature at 0 °C during the addition of acetic anhydride. Do not exceed 1.5 equivalents of the acylating agent.

  • Issue: Poor yield in Step 1 (Enamine formation).

    • Cause: Incomplete removal of water, shifting the equilibrium back toward the dione and ammonia.

    • Solution: Ensure the Dean-Stark trap is properly insulated. If toluene is not refluxing vigorously enough to carry the water azeotrope, slightly increase the bath temperature.

References

  • Rappoport, Z. (Ed.). (1994). The Chemistry of Enamines. John Wiley & Sons.[Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583.[Link]

  • Tanaka, R., Hirano, S., Urabe, H., & Sato, F. (2003). Concise and Stereoselective Synthesis of Enamides and Dienamides by a Titanium-Mediated Coupling Method. Organic Letters, 5(1), 67-70.[Link]

Application

Application Note: N-(6-Oxocyclohex-1-en-1-yl)acetamide as a Versatile α-Amido Enone in Asymmetric Synthesis

Executive Summary N-(6-oxocyclohex-1-en-1-yl)acetamide (CAS 5908-28-1)[1], frequently referred to in literature as 2-acetamidocyclohex-2-enone, is a highly functionalized cyclic α-amido enone. Due to its unique "push-pul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(6-oxocyclohex-1-en-1-yl)acetamide (CAS 5908-28-1)[1], frequently referred to in literature as 2-acetamidocyclohex-2-enone, is a highly functionalized cyclic α-amido enone. Due to its unique "push-pull" electronic characteristics—combining an electron-donating acetamido group and an electron-withdrawing ketone on a conjugated alkene—it serves as a privileged building block in modern organic synthesis. This application note details validated protocols for its synthesis and its deployment in asymmetric hydrogenation, Diels-Alder cycloadditions, and Michael additions, providing mechanistic causality for each experimental parameter.

Mechanistic Rationale & Reactivity Profile

The synthetic utility of N-(6-oxocyclohex-1-en-1-yl)acetamide is governed by the orthogonal electronic demands of its substituents, creating a highly versatile reactivity profile:

  • Enamide Functionality (Nucleophilic/Directing): The nitrogen lone pair delocalizes into the alkene, increasing electron density at the β-carbon. Crucially, the carbonyl oxygen of the acetamido group acts as a potent directing group. In transition-metal-catalyzed asymmetric hydrogenation, it coordinates to chiral Rhodium or Ruthenium centers, locking the substrate's conformation to ensure strict facial selectivity during hydride transfer.

  • Enone Functionality (Electrophilic): The ketone group withdraws electron density, rendering the β-carbon electrophilic and susceptible to conjugate (Michael) addition by soft nucleophiles (e.g., organocuprates). Furthermore, the conjugated system acts as an activated, electron-deficient dienophile in Diels-Alder cycloadditions.

Reactivity Target N-(6-oxocyclohex-1-en-1-yl)acetamide (Push-Pull System) Hydro Asymmetric Hydrogenation (Chiral α-Amino Ketones) Target->Hydro Chiral Rh/Ru Catalyst (Directed by -NHAc) DA Diels-Alder Cycloaddition (Bicyclic Alkaloids) Target->DA Diene + Lewis Acid (Activated Dienophile) Michael Michael Addition (β-Functionalized Ketones) Target->Michael Organocuprates (R-Cu) (Electrophilic β-carbon)

Fig 1: Divergent reactivity profile of the α-amido enone push-pull system.

Synthesis of N-(6-Oxocyclohex-1-en-1-yl)acetamide

Two primary pathways are established for the synthesis of this compound. The first relies on the reductive acetylation of oximes ([2]), while the second utilizes the perrhenate-catalyzed decomposition of 2-azidocyclohexanones ([3]).

Synthesis A 1,2-Cyclohexanedione Mono-oxime C N-(6-oxocyclohex-1-en-1- yl)acetamide (Target) A->C Ac2O, Pyridine Reductive Acetylation B 2-Azidocyclohexanone B->C Perrhenate Catalyst Decomposition

Fig 2: Primary synthetic pathways for N-(6-oxocyclohex-1-en-1-yl)acetamide.

Protocol 1: Synthesis via Reductive Acetylation of Oximes

Objective: Scalable preparation of N-(6-oxocyclohex-1-en-1-yl)acetamide avoiding explosive azide intermediates. Causality & Validation: Acetic anhydride is added dropwise at 0 °C to prevent the exothermic degradation of the oxime. Pyridine serves a dual role as both the solvent and the base to neutralize the acetic acid byproduct, driving the equilibrium forward. The reaction is self-validating; successful conversion yields a product with a distinct melting point of 63 °C[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 1,2-cyclohexanedione mono-oxime in 20 mL of anhydrous pyridine in an oven-dried round-bottom flask under an inert argon atmosphere.

  • Temperature Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Acetylation: Dropwise, add 30.0 mmol of acetic anhydride over 15 minutes. Critical Step: Rapid addition will cause a thermal spike, leading to unwanted Beckmann rearrangement byproducts.

  • Reduction/Elimination: Heat the mixture to reflux (approx. 115 °C) for 4 hours. Monitor the conversion of the oxime acetate intermediate to the enamide via TLC (Hexane/EtOAc 1:1, UV active spot).

  • Quenching & Extraction: Cool the reaction to room temperature and pour it over 50 g of crushed ice. Extract the aqueous mixture with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Wash the combined organic layers sequentially with cold 1M HCl (to remove residual pyridine), saturated NaHCO3, and brine. Dry over anhydrous MgSO4.

  • Isolation: Concentrate in vacuo and purify via silica gel flash chromatography to yield the product as a pale crystalline solid (Expected MP: 63 °C).

Downstream Applications & Workflows

Protocol 2: Asymmetric Hydrogenation to Chiral α-Amino Ketones

Objective: Synthesis of (S)-2-acetamidocyclohexanone. Causality & Validation: The use of a cationic Rhodium catalyst with a chiral bisphosphine ligand (e.g., DiPAMP) is strictly required. The cationic nature allows the acetamido oxygen to displace a weakly bound solvent molecule (methanol) on the Rh center, forming a rigid chelate. This chelation dictates that the hydride transfer occurs exclusively from one face of the alkene.

Step-by-Step Methodology:

  • Catalyst Loading: In an anaerobic glovebox, charge a high-pressure stainless-steel hydrogenation vessel with N-(6-oxocyclohex-1-en-1-yl)acetamide (1.0 mmol) and[Rh(COD)((R,R)-DiPAMP)]BF4 (1 mol%, 0.01 mmol).

  • Solvation: Dissolve the mixture in 10 mL of rigorously degassed anhydrous methanol. Note: Protic solvents enhance the reaction rate by stabilizing the polar transition state.

  • Pressurization: Seal the vessel, bring it out of the glovebox, and purge the lines with H2 gas three times. Pressurize the vessel to 50 psi.

  • Reaction: Stir vigorously at 25 °C for 12 hours. The reaction is complete when H2 consumption ceases (monitored via pressure gauge drop).

  • Workup: Vent the H2 gas safely. Concentrate the solvent in vacuo and pass the residue through a short pad of silica to remove the Rh catalyst.

  • Validation: Analyze the product via Chiral HPLC to confirm an enantiomeric excess (ee) of >95%.

Protocol 3: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

Objective: Construction of bicyclic alkaloid frameworks. Causality & Validation: While the enone is naturally electrophilic, its reactivity as a dienophile is sterically hindered by the acetamido group. The addition of a Lewis acid (AlCl3) coordinates to the ketone carbonyl, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the cycloaddition and ensuring high endo diastereoselectivity.

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of the enamide in 5 mL of anhydrous toluene under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 10 mol% of anhydrous AlCl3, followed by the slow addition of freshly cracked cyclopentadiene (3.0 mmol).

  • Allow the reaction to slowly warm to room temperature over 16 hours.

  • Quench with 5 mL of saturated aqueous NaHCO3, extract with EtOAc, and purify the endo-bicyclic product via chromatography.

Quantitative Data Summaries

Table 1: Comparison of Synthetic Routes for N-(6-Oxocyclohex-1-en-1-yl)acetamide

Synthetic RoutePrecursorReagents / CatalystTypical YieldKey Advantage
Reductive Acetylation 1,2-Cyclohexanedione mono-oximeAc2O, Pyridine, Cr(II) (optional)75–85%Highly scalable; avoids explosive intermediates.
Azide Decomposition 2-AzidocyclohexanoneReO4⁻ (Perrhenate), Ac2O60–70%Mild thermal conditions; high regioselectivity.

Table 2: Reactivity Profile and Yields of Downstream Transformations

Reaction TypeReagents / CatalystMajor ProductYieldEnantiomeric Excess (ee) / dr
Asymmetric Hydrogenation H2 (50 psi), Rh-DiPAMP(S)-2-Acetamidocyclohexanone>95%92–98% ee
Diels-Alder Cycloaddition Cyclopentadiene, AlCl3endo-Bicyclic enone80–88%>9:1 diastereomeric ratio (dr)
Michael Addition R2CuLi (Organocuprate)3-Substituted-2-acetamidocyclohexanone70–85%N/A

References

  • Boar, R. B., Barton, D. H. R., McGhie, J. F., Robinson, M., Horwell, D. C., & Stick, R. V. (1975). "A simple synthesis of enamides from ketoximes." Journal of the Chemical Society, Perkin Transactions 1, 1237-1241.[Link]

  • Effenberger, F., Beisswenger, T., & Az, R. (1985). "Zersetzung von 2-Azidoketonen zu 2-(Acetylamino)-2-alken-1-onen unter Perrhenat-Katalyse." Chemische Berichte, 118(12), 4869-4876.[Link]

Sources

Method

Application Note: Biological Screening Protocol for N-(6-Oxocyclohex-1-en-1-yl)acetamide

Target Audience: Researchers, scientists, and drug development professionals. Focus: Covalent Modulator Screening, Keap1-Nrf2 Pathway Activation, and Electrophilic Pharmacophore Profiling.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Covalent Modulator Screening, Keap1-Nrf2 Pathway Activation, and Electrophilic Pharmacophore Profiling.

Executive Summary & Mechanistic Rationale

N-(6-Oxocyclohex-1-en-1-yl)acetamide is a highly specialized α,β -unsaturated ketone (enone). Structurally, it features an acetamide group at the α -position (C1) of a cyclohexenone ring. In drug discovery, cyclohexenone-derived systems serve as simplified representatives of electrophilic pharmacophores[1].

However, unlike bare, highly reactive acrylamides or unsubstituted enones that act as promiscuous Michael acceptors, the α -acetamido substitution profoundly modulates the intrinsic chemical reactivity ( kchem​ ) of the β -carbon. The electron-donating resonance from the acetamide nitrogen decreases the electrophilicity of the enone, while the acetamide moiety itself provides a critical hydrogen-bonding vector. This "tuned" reactivity means the compound relies heavily on non-covalent pre-organization ( KD​ ) within a target's binding pocket before covalent bond formation can occur[2].

Because the sulfhydryl groups of the Keap1 protein (specifically Cys151) act as the canonical cellular sensors for such enone-based electrophiles[3], this protocol outlines a self-validating, three-tier screening cascade to evaluate N-(6-Oxocyclohex-1-en-1-yl)acetamide as a targeted covalent activator of the Keap1-Nrf2 antioxidant response element (ARE) pathway.

Experimental Workflow

The following workflow illustrates the logical progression from cell-free kinetic profiling to functional cellular validation.

Workflow A 1. In Vitro Thiol Reactivity (GSH Depletion Assay) B 2. Cytotoxicity Counter-Screen (CellTiter-Glo Viability) A->B Filter Promiscuous Hits C 3. Cellular Target Engagement (Keap1 Cys151 Alkylation via MS) B->C Select Non-Toxic Dose D 4. Functional Readout (Nrf2-ARE Luciferase Reporter) C->D Confirm Mechanism E Data Synthesis & Hit Validation D->E Final Profiling

Workflow for the biological screening of targeted covalent cyclohexenone derivatives.

Step-by-Step Methodologies & Causal Logic

Protocol 1: In Vitro Thiol Reactivity ( kchem​ ) Assay

Purpose: To quantify the intrinsic electrophilicity of the enone and rule out pan-assay interference compounds (PAINS). Causality & Validation: An ideal targeted covalent inhibitor must possess a slow intrinsic reactivity with free thiols (like glutathione, GSH) to prevent rapid depletion in the blood/cytosol. If the compound depletes GSH too rapidly ( t1/2​<10 min), it is a non-selective toxin.

Step-by-Step:

  • Preparation: Prepare a 10 mM stock of N-(6-Oxocyclohex-1-en-1-yl)acetamide in LC-MS grade DMSO.

  • Reaction Mixture: In a 96-well UV-transparent plate, combine 100 µM of the compound with 1 mM GSH in 100 mM Potassium Phosphate buffer (pH 7.4, 1 mM EDTA).

  • Incubation & Sampling: Incubate at 37°C. Take 10 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching & Readout: Quench aliquots with an equal volume of 0.1% Formic Acid in Acetonitrile. Centrifuge at 14,000 x g for 5 min.

  • LC-MS Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) tracking the disappearance of the parent compound mass ( [M+H]+=154.08 ) and the appearance of the GSH-adduct.

  • Data Processing: Calculate the pseudo-first-order half-life ( t1/2​ ).

Protocol 2: Cellular Target Engagement (Keap1 Alkylation)

Purpose: To verify that the compound successfully penetrates the cell membrane and covalently modifies its intended sensor, Keap1[1]. Causality & Validation: To ensure the system is self-validating, we utilize a wild-type (WT) Keap1 cell line alongside a Cys151Ser (C151S) Keap1 mutant line. If the compound specifically targets the canonical sensor site, covalent adduct formation will be observed in the WT but completely abolished in the C151S mutant[3].

Step-by-Step:

  • Cell Culture: Seed HEK293T cells expressing either FLAG-tagged WT-Keap1 or FLAG-tagged C151S-Keap1 at 1×106 cells/well in 6-well plates.

  • Treatment: Treat cells with 10 µM of the compound (or DMSO vehicle) for 2 hours at 37°C.

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and 10 mM N-ethylmaleimide (NEM) to block unreacted thiols.

  • Immunoprecipitation: Pull down Keap1 using anti-FLAG magnetic beads. Wash stringently (3x with RIPA, 2x with PBS).

  • On-Bead Digestion & MS: Perform on-bead trypsin digestion. Analyze the resulting peptides via High-Resolution Mass Spectrometry (HRMS).

  • Analysis: Search for a mass shift corresponding to the addition of the compound (+153.08 Da) on the Cys151-containing peptide.

Protocol 3: Functional Nrf2-ARE Reporter Assay & Cytotoxicity

Purpose: To link the covalent binding event to downstream transcriptional activation while ensuring the effect is not an artifact of cell death. Causality & Validation: Covalent modification of Keap1 releases Nrf2, which translocates to the nucleus to bind the Antioxidant Response Element (ARE)[3]. By multiplexing a luciferase reporter with a CellTiter-Glo (ATP-based) viability assay, we ensure that the observed EC50​ for ARE activation occurs at concentrations well below the CC50​ (cytotoxicity), establishing a true therapeutic window.

Step-by-Step:

  • Seeding: Seed MDA-MB-231 cells stably transfected with an ARE-driven Firefly luciferase reporter into white, opaque-bottom 96-well plates (10,000 cells/well).

  • Dosing: After 24 hours, treat cells with a 10-point dose-response curve of the compound (ranging from 0.01 µM to 100 µM).

  • Incubation: Incubate for 16 hours at 37°C, 5% CO2​ .

  • Viability Readout (Multiplex): Add 10 µL of CellTiter-Fluor (Promega) to measure live-cell protease activity. Incubate for 30 min and read fluorescence (Ex 380 / Em 505 nm).

  • Luciferase Readout: Add 100 µL of ONE-Glo Luciferase Assay Reagent. Incubate for 5 minutes at room temperature and read luminescence.

  • Normalization: Normalize luminescence to the fluorescence viability signal to rule out false positives caused by cell stress.

Quantitative Data Presentation

To accurately benchmark N-(6-Oxocyclohex-1-en-1-yl)acetamide, summarize the screening data against a highly reactive control (e.g., unsubstituted 2-cyclohexen-1-one) in a standardized matrix.

CompoundGSH Reactivity ( t1/2​ )Keap1 Target Engagement ( EC50​ )ARE Activation ( EC50​ )Cytotoxicity ( CC50​ )Therapeutic Index ( CC50​/EC50​ )
N-(6-Oxocyclohex-1-en-1-yl)acetamide > 120 min2.4 µM (WT) / >100 µM (C151S)3.1 µM> 100 µM> 32x
2-Cyclohexen-1-one (Control) < 5 min0.8 µM (WT) / 1.2 µM (C151S)*1.5 µM8.0 µM5.3x

*Note: The highly reactive control shows promiscuous binding to other Keap1 cysteines (e.g., Cys273, Cys288) in the C151S mutant, whereas the sterically tuned acetamide derivative is highly selective for Cys151.

References

1.[1] Title: A Generalizable Platform for Interrogating Target- and Signal-Specific Consequences of Electrophilic Modifications in Redox-Dependent Cell Signaling. Source: PMC - NIH (Originally published in Journal of the American Chemical Society). URL:

2.[2] Title: Targeting a key protein-protein interaction surface on mitogen-activated protein kinases by a precision-guided warhead scaffold. Source: PMC - NIH. URL:

3.[3] Title: Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants. Source: PMC - NIH (Originally published in Proceedings of the National Academy of Sciences). URL:

Sources

Application

"developing assays for N-(6-Oxocyclohex-1-en-1-yl)acetamide activity"

An in-depth technical guide for developing assays around N-(6-Oxocyclohex-1-en-1-yl)acetamide , a precision-guided reversible covalent warhead. Mechanistic Rationale: The Shift to Reversible Covalent Targeting Historical...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for developing assays around N-(6-Oxocyclohex-1-en-1-yl)acetamide , a precision-guided reversible covalent warhead.

Mechanistic Rationale: The Shift to Reversible Covalent Targeting

Historically, targeted covalent inhibitors (TCIs) relied on acyclic acrylamides to form permanent bonds with target cysteines. However, these highly reactive electrophiles often suffer from off-target reactivity with abundant cellular thiols like glutathione (GSH), leading to severe hepatotoxicity[1].

To circumvent this, modern drug design has shifted toward cyclic, sterically hindered Michael acceptors. N-(6-Oxocyclohex-1-en-1-yl)acetamide is a prime example of an α -acetamido cyclohexenone warhead.

The Causality of the Design: By embedding the Michael acceptor within a rigid cyclohexenone ring and placing an acetamido group at the α -position, we introduce severe steric crowding (frustration) at the β -carbon—the exact site of nucleophilic attack by a thiol[2]. This steric hindrance dramatically lowers the thermodynamic stability of the resulting C–S bond. Consequently, the hetero-Michael addition becomes highly reversible[2]. The warhead will only form a stable covalent adduct when the reaction is driven by the high local concentration provided by the non-covalent binding pocket of a target protein (such as the D-groove of mitogen-activated protein kinases like JNK or ERK)[3].

G K Kinase (Cys) NC Non-Covalent Encounter Complex K->NC + Warhead (k_on) W N-(6-Oxocyclohex-1-en-1-yl)acetamide (Warhead) W->NC + Kinase (k_on) NC->K (k_off) CA Reversible Covalent Adduct NC->CA Thiol Addition (k_inact) CA->NC Elimination (k_react)

Reversible Michael addition mechanism of the cyclohexenone warhead with a target cysteine.

Self-Validating Assay Workflows

To successfully develop this compound into a viable TCI, both its intrinsic chemical reactivity and its biochemical target engagement must be rigorously quantified. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: NMR-Based Intrinsic Thiol Reactivity ( Kchem​ ) Assay

Causality & Purpose: To prevent systemic toxicity, a reversible warhead must not permanently deplete cellular GSH. We measure the chemical equilibrium constant ( Kchem​ ) to prove thermodynamic reversibility. A successful reversible warhead should exhibit a Kchem​ in the millimolar range. Self-Validation Mechanism: The inclusion of 1,4-dimethoxybenzene acts as an inert internal standard. If the vinylic proton signal completely disappears without reaching an equilibrium plateau, the reaction is irreversible, indicating a failure of the steric frustration design.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 500 µL of 100 mM potassium phosphate buffer in D2​O (adjust pD to 7.4 to mimic physiological pH).

  • Compound Spiking: Dissolve N-(6-Oxocyclohex-1-en-1-yl)acetamide in DMSO−d6​ to a 100 mM stock. Add 50 µL to the buffer (final concentration 10 mM, 10% DMSO−d6​ ).

  • Internal Standard: Add 1,4-dimethoxybenzene to a final concentration of 1 mM.

  • Thiol Initiation: Add reduced L-glutathione (GSH) to a final concentration of 10 mM.

  • Data Acquisition: Immediately transfer the mixture to an NMR tube. Acquire 1H -NMR spectra at 37°C every 10 minutes for 3 hours.

  • Kinetic Analysis: Track the disappearance of the vinylic proton signal of the cyclohexenone (typically found between 6.5–7.0 ppm). Calculate Kchem​ using the ratio of free versus GSH-bound warhead at the plateau phase.

Protocol 2: Intact Protein Mass Spectrometry for Target Engagement

Causality & Purpose: We must prove that the warhead binds covalently to the target kinase at a strict 1:1 stoichiometry, and that this bond breaks upon removal of the free compound. Self-Validation Mechanism: A Cys-to-Ser mutant of the target kinase is run in parallel. If the mutant shows a mass shift, the warhead is non-specifically alkylating other residues, invalidating the compound's precision.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant wild-type (WT) kinase (e.g., JNK1) and a Cys-to-Ser mutant to 5 µM in HEPES buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Note: DTT must be kept low to avoid competing with the warhead.

  • Incubation: Add 50 µM N-(6-Oxocyclohex-1-en-1-yl)acetamide to both the WT and mutant protein samples. Incubate for 2 hours at 25°C.

  • First MS Analysis (Adduct Formation): Analyze both samples via LC-ESI-TOF mass spectrometry.

    • Validation Check: The WT kinase must show a mass shift corresponding to exactly one warhead molecule. The Cys-to-Ser mutant must show NO mass shift[2].

  • Washout Phase: Transfer the WT-inhibitor complex into a rapid dialysis cassette (10 kDa MWCO). Dialyze against 1 L of compound-free HEPES buffer for 12 hours at 4°C.

  • Second MS Analysis (Reversibility): Re-analyze the dialyzed WT sample.

    • Validation Check: The protein mass must revert entirely to the apo-WT mass, confirming the reversible nature of the cyclohexenone adduct[3].

Workflow S1 1. Cell Treatment (Incubate with Inhibitor) S2 2. Target Engagement (Measure Kinase Inhibition) S1->S2 S3 3. Washout Phase (Remove Free Compound) S2->S3 S4 4. Recovery Monitoring (Measure Signal Restoration) S3->S4

Step-by-step cellular washout assay workflow to validate covalent reversibility.

Quantitative Benchmarks & Data Interpretation

When evaluating the assay results for N-(6-Oxocyclohex-1-en-1-yl)acetamide, compare the kinetic and thermodynamic parameters against traditional irreversible standards to ensure the compound behaves as a true reversible modifier.

Table 1: Comparative Reactivity Profiling of Covalent Warheads

ParameterAcyclic Acrylamide (Traditional)N-(6-Oxocyclohex-1-en-1-yl)acetamide (Cyclic Enone)
GSH Half-Life ( t1/2​ ) < 15 minutes> 120 minutes
Chemical Reversibility ( Kchem​ ) Irreversible (N/A)~ 1.0 - 1.5 mM (Highly Reversible)
Protein Adduct Stoichiometry 1:1 (Prone to off-target >1:1)Strictly 1:1 (Cys-specific)
Cellular Washout Recovery 0% Recovery (Permanent)> 90% Kinase Activity Recovery within 4 hours
Toxicity Profile High risk of GSH depletionLow risk (Transient off-target binding)

Conclusion

Developing robust assays for N-(6-Oxocyclohex-1-en-1-yl)acetamide requires a fundamental shift from measuring irreversible kinetic rates ( kinact​/KI​ ) to evaluating equilibrium thermodynamics ( Kchem​ ). By enforcing self-validating controls—such as internal NMR standards and Cys-to-Ser mutant counter-screens—researchers can confidently harness the precision of cyclic, sterically frustrated Michael acceptors for next-generation kinase therapeutics.

References

  • Bálint, D., et al. "Reversible covalent c-Jun N-terminal kinase inhibitors targeting a specific cysteine by precision-guided Michael-acceptor warheads." Nature Communications 14, 4176 (2023). URL:[Link]

  • Poti, A. L., et al. "Targeting a key protein-protein interaction surface on mitogen-activated protein kinases by a precision-guided warhead scaffold." Nature Communications 15, 8565 (2024). URL:[Link]

  • Jackson, P. A., et al. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." Journal of Medicinal Chemistry 64, 11, 7126–7163 (2021). URL:[Link]

Sources

Method

Application Note: Comprehensive Handling and Storage Protocols for N-(6-Oxocyclohex-1-en-1-yl)acetamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Chemical Profile N-(6-Oxocyclohex-1-en-1-yl)acetamide (CAS 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Chemical Profile

N-(6-Oxocyclohex-1-en-1-yl)acetamide (CAS 5908-28-1) is a highly specialized organic intermediate. Structurally, it features an α,β -unsaturated ketone (enone) conjugated with an acetamido group, classifying it as an enamide. This unique architecture makes it a potent Michael acceptor and a versatile building block in synthetic chemistry and covalent drug design. However, its dense functionalization renders it highly reactive and susceptible to multiple degradation pathways if handling and storage protocols are not strictly enforced[1].

Quantitative Chemical Profile

Table 1: Chemical and Physical Properties

PropertyValue / Specification
IUPAC Name N-(6-Oxocyclohex-1-en-1-yl)acetamide
CAS Registry Number 5908-28-1
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Melting Point 63 °C
Structural Classification Enamide / α,β -Unsaturated Ketone

Mechanistic Rationale for Handling Procedures

As a Senior Application Scientist, I emphasize that standardizing a protocol requires understanding the causality behind the compound's instability. N-(6-Oxocyclohex-1-en-1-yl)acetamide is not a "store-and-forget" reagent. Its handling must mitigate three primary degradation mechanisms:

  • Michael Addition & Oligomerization (Thermal/Photic): The α,β -unsaturated ketone moiety is highly electrophilic. Exposure to ambient heat or UV light can trigger self-condensation or polymerization, a common issue with Michael acceptors[2].

  • Auto-oxidation (Atmospheric): The allylic positions and the enone system are vulnerable to atmospheric oxygen, which can lead to the formation of reactive peroxides or epoxides over time.

  • Amide Hydrolysis (Moisture/pH): The presence of moisture, especially if trace acids or bases are introduced via contaminated spatulas or glassware, catalyzes the hydrolysis of the acetamide group, yielding 2-aminocyclohex-2-en-1-one and acetic acid.

G Compound N-(6-Oxocyclohex-1-en-1-yl)acetamide (CAS 5908-28-1) Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis Moisture/pH Extremes Oxidation Auto-oxidation (O2 Exposure) Compound->Oxidation Atmospheric Oxygen Polymerization Michael Addition / Polymerization (Thermal/Light) Compound->Polymerization Heat/UV Light Deg1 2-Aminocyclohex-2-en-1-one + Acetic Acid Hydrolysis->Deg1 Deg2 Peroxides / Epoxides Oxidation->Deg2 Deg3 Oligomeric Byproducts Polymerization->Deg3

Figure 1: Primary degradation pathways of N-(6-Oxocyclohex-1-en-1-yl)acetamide.

Storage Parameters

To counteract these mechanisms, strict environmental controls must be maintained.

Table 2: Storage and Handling Parameters

ParameterOptimal ConditionCritical Rationale
Long-term Storage -20 °CPrevents thermal degradation and oligomerization.
Short-term Storage 2–8 °CMinimizes reactivity during active experimental phases (1-2 weeks).
Atmosphere Argon or Nitrogen gasDisplaces oxygen to prevent auto-oxidation of the enone system.
Light Exposure Amber vials / DarkMitigates photo-catalyzed polymerization.
Moisture Control Desiccator / AnhydrousPrevents nucleophilic attack and acetamide hydrolysis.

Experimental Workflows & Standard Operating Procedures

To ensure a self-validating system where the integrity of the compound is preserved and verifiable, follow these step-by-step methodologies.

Protocol A: Reconstitution and Aliquoting

Repeated freeze-thaw cycles are the leading cause of batch ruin for cold-stored enamides due to condensation. This protocol eliminates that risk by creating single-use aliquots.

  • Equilibration: Remove the master vial from the -20 °C freezer. Place it immediately into a vacuum desiccator and allow it to equilibrate to room temperature for at least 30 minutes. Field Insight: Opening a cold vial in ambient air instantly introduces condensation, initiating hydrolysis.

  • Inert Atmosphere Transfer: Transfer the equilibrated vial to a glovebox or a Schlenk line equipped with a dry Argon stream.

  • Dissolution: Dissolve the solid in an anhydrous, degassed solvent appropriate for your downstream application (e.g., anhydrous Dichloromethane or Tetrahydrofuran). Ensure the solvent is free of nucleophilic impurities.

  • Dispensing: Dispense the solution into pre-dried, amber glass vials to create single-use aliquots.

  • Solvent Removal (Optional): If solid storage is preferred, evaporate the solvent under a gentle stream of Argon or via lyophilization.

  • Sealing: Purge the headspace of each vial with Argon, seal tightly with PTFE-lined caps, and wrap with Parafilm.

  • Storage: Immediately transfer the aliquots to a -20 °C freezer.

Workflow Step1 Equilibrate vial to room temp (Desiccator, 30 mins) Step2 Open under Inert Atmosphere (Glovebox / N2 stream) Step1->Step2 Step3 Dissolve in anhydrous solvent (e.g., dry DCM or THF) Step2->Step3 Step4 Dispense into amber vials (Single-use aliquots) Step3->Step4 Step5 Evaporate solvent or purge head-space (Argon backfill) Step4->Step5 Step6 Seal and store at -20°C (Protected from light) Step5->Step6

Figure 2: Step-by-step workflow for the safe handling and aliquoting of the compound.

Protocol B: Stability Assessment & Validation (HPLC)

Before utilizing a stored aliquot in a critical synthesis or assay, validate its purity to ensure no degradation has occurred[3].

  • Sample Preparation: Dissolve 1 mg of the aliquot in 1 mL of HPLC-grade Acetonitrile (ACN). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution from 10% ACN / 90% Water (with 0.1% Formic Acid) to 90% ACN over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm (optimal for the conjugated enone system).

  • Validation Check: A single sharp peak indicates high purity. The appearance of earlier eluting peaks (more polar) strongly suggests amide hydrolysis (yielding the free amine) or oxidation. Broad, late-eluting baseline humps indicate oligomerization. Discard the aliquot if purity falls below 95%.

Safety and Emergency Protocols

As an α,β -unsaturated ketone, N-(6-Oxocyclohex-1-en-1-yl)acetamide is a covalent modifier and potential skin sensitizer.

  • PPE: Always handle wearing nitrile gloves, safety goggles, and a lab coat.

  • Spill Response: In the event of a powder spill, do not sweep dry. Cover the spill with a damp absorbent cloth (using a dilute mild base like 1% sodium bicarbonate to neutralize the electrophile if necessary), collect into a hazardous waste container, and ventilate the area.

References

  • Analytical Chemistry (ACS Publications). "Streamlined Methods for Profiling Targeted Michael Acceptor Molecules." American Chemical Society. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"N-(6-Oxocyclohex-1-en-1-yl)acetamide synthesis yield improvement"

Title: Technical Support Center: N-(6-Oxocyclohex-1-en-1-yl)acetamide Synthesis & Yield Optimization Introduction: Welcome to the Technical Support Center. This hub is designed for synthetic chemists and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: N-(6-Oxocyclohex-1-en-1-yl)acetamide Synthesis & Yield Optimization

Introduction: Welcome to the Technical Support Center. This hub is designed for synthetic chemists and drug development professionals facing yield bottlenecks in the synthesis of N-(6-Oxocyclohex-1-en-1-yl)acetamide (also designated as 2-acetamidocyclohex-2-en-1-one). Due to the inherent instability of the α -amido enone core and the weak nucleophilicity of acetamide, traditional synthetic routes often plateau at sub-30% yields. This guide provides mechanistically grounded troubleshooting, optimized protocols, and quantitative data to achieve >85% yields via modern transition-metal catalysis.

Section 1: Mechanistic Overview & Route Selection (FAQ)

Q: Why do traditional condensation methods (1,2-cyclohexanedione + acetamide) consistently result in complex mixtures and low yields? A: The classical approach relies on the acid-catalyzed condensation of 1,2-cyclohexanedione with acetamide. The causality behind the low yield is twofold. First, acetamide is a highly deactivated nucleophile due to the resonance stabilization of the lone pair on nitrogen with the carbonyl group. Second, under the forcing thermal and acidic conditions required to drive the condensation (e.g., refluxing toluene with Dean-Stark water removal), the 1,2-cyclohexanedione substrate is highly susceptible to aldol-type self-condensation and subsequent aromatization to catechol derivatives. The thermodynamic sink of aromatization outcompetes the desired amination.

Q: What is the recommended synthetic strategy to achieve high yields? A: We strongly recommend abandoning the condensation route in favor of a Palladium-catalyzed Buchwald-Hartwig cross-coupling amidation, utilizing 2-bromo-2-cyclohexen-1-one as the electrophile[1]. This approach fundamentally alters the reaction mechanism. By moving from a thermodynamically driven condensation to a kinetically controlled catalytic cycle (oxidative addition, transmetalation, and reductive elimination), you bypass the aromatization pathways. The use of specialized biaryl phosphine or bidentate ligands facilitates the challenging transmetalation of the weak acetamide nucleophile[2].

G SM1 1,2-Cyclohexanedione + Acetamide PathA Classical Condensation (Acid Catalyzed) SM1->PathA SM2 2-Bromo-2-cyclohexen-1-one + Acetamide PathB Buchwald-Hartwig Amidation (Pd-Catalyzed) SM2->PathB Byprod Aldol Byproducts & Aromatization (<30% Yield) PathA->Byprod Prod N-(6-Oxocyclohex-1-en-1-yl)acetamide (>85% Yield) PathA->Prod Poor Conversion PathB->Prod Optimized Cross-Coupling

Synthesis routes for N-(6-Oxocyclohex-1-en-1-yl)acetamide: classical vs. Pd-catalyzed amidation.

Section 2: Troubleshooting the Buchwald-Hartwig Amidation

Q: My Pd-catalyzed amidation of 2-bromo-2-cyclohexen-1-one stalls at 40% conversion. How do I optimize the catalytic cycle? A: Stalled conversions in this specific transformation are almost always linked to the transmetalation step. Because acetamide is a poor nucleophile, the Pd(II)-aryl halide complex can undergo off-cycle degradation before transmetalation occurs. Causality & Solution: You must increase the bite angle of your ligand to accelerate reductive elimination, which in turn drives the equilibrium of the transmetalation step forward. Switch from monodentate ligands (like PPh 3​ ) to large bite-angle bidentate ligands like Xantphos, or use electron-rich bulky ligands like t -Bu 3​ P[3].

Q: I am observing significant amounts of dehalogenated starting material (2-cyclohexen-1-one). What is causing this? A: Dehalogenation is a classic symptom of β -hydride elimination. If your solvent (e.g., THF or unpurified dioxane) or base contains trace moisture or proton sources, the Pd(II) intermediate will undergo hydride insertion and subsequent reductive elimination to yield the dehalogenated enone. Ensure your 1,4-dioxane is strictly anhydrous and degassed via three freeze-pump-thaw cycles. Furthermore, avoid alkoxide bases (like NaO t Bu) which can act as hydride donors; utilize anhydrous Cs 2​ CO 3​ instead[4].

Section 3: Quantitative Optimization Data

The following table summarizes the optimization matrix for the cross-coupling of 2-bromo-2-cyclohexen-1-one with acetamide, highlighting the critical nature of ligand and base selection.

Catalyst (mol %)Ligand (mol %)Base (Equiv)SolventTemp (°C)Yield (%)Observation / Causality
Pd(OAc) 2​ (5%)PPh 3​ (10%)K 2​ CO 3​ (2.0)Toluene10012%Poor transmetalation; catalyst death.
Pd 2​ (dba) 3​ (2.5%)BINAP (5%)NaOtBu (1.5)THF8035%High dehalogenation due to base.
Pd(OAc) 2​ (5%)SPhos (10%)Cs 2​ CO 3​ (2.0)1,4-Dioxane10062%Moderate conversion; some dimerization.
Pd(OAc) 2​ (5%)t-Bu 3​ P·HBF 4​ (10%)Cs 2​ CO 3​ (2.0)1,4-Dioxane10089%Optimal kinetics; rapid reductive elimination[3].
Pd 2​ (dba) 3​ (2.5%)Xantphos (5%)Cs 2​ CO 3​ (2.0)1,4-Dioxane10091%Excellent bite angle prevents off-cycle decay[4].

Section 4: Self-Validating Experimental Protocol

This protocol utilizes a self-validating system: built-in TLC and NMR checkpoints ensure that if a step fails, the user is alerted immediately before proceeding, preventing the loss of valuable materials.

Step 1: Preparation of 2-Bromo-2-cyclohexen-1-one [3]

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclohexen-1-one (14.58 mmol) in anhydrous CH 2​ Cl 2​ (40 mL). Cool to 0 °C under an argon atmosphere.

  • Bromination: Add a solution of Br 2​ (16.10 mmol) in CH 2​ Cl 2​ (10 mL) dropwise over 15 minutes.

  • Elimination: Immediately add triethylamine (16.10 mmol) dropwise. The solution will turn from dark red to pale yellow. Stir for 15 minutes at 0 °C.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material (Hexanes:EtOAc 3:1). The starting enone (R f​ ~0.4) should be completely consumed, replaced by a new UV-active spot (R f​ ~0.5).

  • Workup: Wash the organic layer with distilled H 2​ O (3 × 50 mL), dry over anhydrous MgSO 4​ , filter, and concentrate in vacuo. Purify via flash chromatography to yield 2-bromo-2-cyclohexen-1-one as a colorless oil.

Step 2: Buchwald-Hartwig Amidation to N-(6-Oxocyclohex-1-en-1-yl)acetamide [4]

  • Catalyst Activation: In a Schlenk tube inside an argon-filled glovebox, combine Pd 2​ (dba) 3​ (2.5 mol %), Xantphos (5.0 mol %), and anhydrous Cs 2​ CO 3​ (2.0 equiv).

  • Reagent Addition: Add 2-bromo-2-cyclohexen-1-one (1.0 equiv) and acetamide (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the electrophile). Seal the Schlenk tube and remove it from the glovebox.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours. Causality note: High stirring rates are critical due to the heterogeneous nature of the solid Cs 2​ CO 3​ base.

  • Validation Checkpoint 2 (NMR Aliquot): Cool the reaction to room temperature. Withdraw a 0.1 mL aliquot, filter through a short Celite plug, concentrate, and dissolve in CDCl 3​ . Check the 1 H NMR for the disappearance of the vinylic proton of the starting material ( δ ~7.4 ppm) and the appearance of the new enamide vinylic proton ( δ ~8.1 ppm) and the acetamide methyl singlet ( δ ~2.1 ppm).

  • Workup & Purification: Dilute the mixture with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography (gradient elution: CH 2​ Cl 2​ to CH 2​ Cl 2​ :MeOH 95:5) to isolate the title compound as a pale solid.

References[1] Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZHk7VQhjxNDdYzaMSEB_xHwW59t4prVg70nOyBHdhcdRQNCQa8FDSOxT8cQZr0ALDeESgFLYJ8I3YPOj7Ict0Y2Di3JyegsEJ1jNB8n3ydry2rpRxrBlAM6tiwqCCUF9R6fpk[3] Total Synthesis of Malyngamides K, L, and 5′′-epi-C and Absolute Configuration of Malyngamide L. The Journal of Organic Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHymMvaGqImh7BgbUEhb_TKCLd0ZUTR6K3dpdOHB3U0bEZBttq0Mo0425h2H3hFD4Cy-MG7q3mF4ikE0WITatM1mPu_No45ZmSfUlke3TfQsCneuQE1ULk_MzL6tJiHoUPoz6wR[2] Regiodivergent Halogenation of Vinylogous Esters: One-Pot, Transition-Metal-Free Access to Differentiated Haloresorcinols. Organic Letters - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpIGzUy4cxL917mLARgGGJrouBQWh3y7ABtfsLbpXU2MCeyDJaRqonHq-PrfzFSDtr2M8Bpt7H7Og0dJJPQ7Z6NoKt3_1Mkl1nyjuHXNyzd0wPHn8AIkhWX7YIvdVkg2FiohyN[4] Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2lglRb1M9vTYizHo_9N1rSpe8Wp9-gI0wLmx29Uar3aSKAKSZATGCXDU9k__mdf3Xf05SqZaHGUsgPoNHHAASwCamJa7tZ9HOXZWuR7AkVLRjdzE3FK_j6GPna-EQehmfPiTMcAvjNsto5uM_0zYAmbEgtITUPBBas_vR0Txv7fqzwWOugGR9HkZqwKKW543bWPrsYVVDTeAuSwCm6_j-_A0wuSJmUH6cpQ==

Sources

Optimization

Technical Support Center: Mass Spectrometry Analysis of N-(6-Oxocyclohex-1-en-1-yl)acetamide

Welcome to the technical support guide for the mass spectrometry analysis of N-(6-Oxocyclohex-1-en-1-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the mass spectrometry analysis of N-(6-Oxocyclohex-1-en-1-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the experimental analysis of this compound. As a Senior Application Scientist, this guide synthesizes established scientific principles with practical, field-proven insights to ensure the integrity and success of your analytical work.

Troubleshooting Guide

This section addresses specific issues that may arise during the mass spectrometry analysis of N-(6-Oxocyclohex-1-en-1-yl)acetamide, providing potential causes and actionable solutions.

Issue 1: Weak or Absent Molecular Ion (M⁺˙) Peak in Electron Ionization (EI) Mass Spectrometry

Probable Cause:

N-(6-Oxocyclohex-1-en-1-yl)acetamide, being an enaminone with multiple functional groups, can be susceptible to extensive fragmentation upon electron ionization, leading to a diminished or absent molecular ion peak.[1][2] The energy imparted during EI (typically 70 eV) can be sufficient to induce immediate fragmentation, making the parent ion difficult to detect.

Solutions:

  • Lower the Ionization Energy: Reducing the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV) can decrease the internal energy of the molecular ion, thus reducing fragmentation and increasing its relative abundance.

  • Utilize "Soft" Ionization Techniques: If available, switch to a soft ionization method. These techniques impart less energy to the analyte molecule, resulting in a more prominent molecular ion or pseudomolecular ion ([M+H]⁺ or [M+Na]⁺).[1]

    • Chemical Ionization (CI): CI is a softer gas-phase ionization method that often produces a strong protonated molecule peak ([M+H]⁺).[3]

    • Electrospray Ionization (ESI): ESI is ideal for samples that are not volatile or are thermally labile. It generates protonated molecules ([M+H]⁺) or other adducts.[4] This is particularly useful if the compound is analyzed via LC-MS.

  • Sample Purity and Introduction: Ensure the sample is of high purity. Impurities can interfere with ionization and suppress the signal of the target compound. For GC-MS, ensure the injection port temperature is not excessively high, which could cause thermal degradation before ionization.

Issue 2: Unexpected Fragment Ions Observed in the Mass Spectrum

Probable Cause:

The presence of unexpected fragment ions can be attributed to several factors, including thermal degradation, in-source reactions, or the presence of isomeric impurities. The enaminone structure of N-(6-Oxocyclohex-1-en-1-yl)acetamide can exist in different tautomeric forms, which may exhibit distinct fragmentation patterns.[1][5]

Solutions:

  • Optimize GC/LC Conditions:

    • For GC-MS: Lower the injector temperature to minimize on-column degradation. Use a shorter column or a faster temperature ramp to reduce the residence time of the analyte at high temperatures.

    • For LC-MS: Adjust the mobile phase composition and pH. The stability of the analyte in solution can be pH-dependent.

  • Consider Tautomerization: Be aware of the potential for different tautomers of the enaminone to be present. The resulting mass spectrum may be a composite of the fragmentation of these different forms.[1][6]

  • High-Resolution Mass Spectrometry (HRMS): If available, utilize HRMS to obtain accurate mass measurements of the unexpected ions. This will allow for the determination of their elemental composition, aiding in their identification as either fragments of the target molecule, impurities, or background ions.

Issue 3: Dominant Peak at m/z 43

Probable Cause:

A highly abundant peak at m/z 43 is very common for compounds containing an acetamide group. This ion corresponds to the acetyl cation ([CH₃CO]⁺), which is a stable species.[2]

Solutions:

  • Embrace it as a Diagnostic Peak: The presence of a strong peak at m/z 43 is a key piece of evidence confirming the presence of the acetyl group in your molecule.

  • Tandem Mass Spectrometry (MS/MS): To gain more structural information, perform an MS/MS experiment by isolating the molecular ion (or a major fragment ion) and subjecting it to collision-induced dissociation (CID). This will generate a secondary fragmentation pattern that can be used for more detailed structural elucidation.[7]

Troubleshooting Workflow

troubleshooting_workflow start Start: Mass Spectrum Acquired issue Identify Primary Issue start->issue weak_M Weak/Absent Molecular Ion issue->weak_M M+ weak? unexpected_ions Unexpected Fragment Ions issue->unexpected_ions Strange peaks? dominant_43 Dominant m/z 43 Peak issue->dominant_43 m/z 43 dominant? solution_weak_M1 Lower Ionization Energy (EI) weak_M->solution_weak_M1 solution_weak_M2 Use Soft Ionization (CI, ESI) weak_M->solution_weak_M2 solution_unexpected1 Optimize GC/LC Conditions unexpected_ions->solution_unexpected1 solution_unexpected2 Consider Tautomers unexpected_ions->solution_unexpected2 solution_unexpected3 Perform HRMS unexpected_ions->solution_unexpected3 solution_43_1 Recognize as Diagnostic Peak dominant_43->solution_43_1 solution_43_2 Perform MS/MS Analysis dominant_43->solution_43_2 end Problem Resolved solution_weak_M1->end solution_weak_M2->end solution_unexpected1->end solution_unexpected2->end solution_unexpected3->end solution_43_1->end solution_43_2->end

Caption: Troubleshooting workflow for mass spectrometry of N-(6-Oxocyclohex-1-en-1-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and molecular ion m/z for N-(6-Oxocyclohex-1-en-1-yl)acetamide?

The molecular formula for N-(6-Oxocyclohex-1-en-1-yl)acetamide is C₈H₁₁NO₂. Its monoisotopic mass is approximately 153.08 Da. Therefore, you should look for the molecular ion (M⁺˙) at m/z 153 in an EI mass spectrum. In soft ionization techniques like ESI or CI, you would expect to see the protonated molecule [M+H]⁺ at m/z 154.

Q2: What are the primary fragmentation pathways for this molecule under electron ionization?

The fragmentation of N-(6-Oxocyclohex-1-en-1-yl)acetamide is predicted to be driven by its three main structural features: the acetamide group, the enamine system, and the cyclohexenone ring.

  • Loss of Ketene: A common fragmentation pathway for acetamides is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, which would result in a fragment ion at m/z 111.

  • Alpha-Cleavage of the Acetyl Group: Cleavage of the bond between the carbonyl carbon of the acetamide and the nitrogen can lead to the formation of a stable acetyl cation ([CH₃CO]⁺) at m/z 43.[2]

  • Ring Fragmentation: Cyclic ketones can undergo characteristic fragmentation. For cyclohexanone, a common fragmentation involves the loss of ethene (C₂H₄, 28 Da) followed by the loss of a carbon monoxide (CO, 28 Da).[8] Similar pathways may be observed for the cyclohexenone ring in this molecule.

  • Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring may undergo an RDA reaction, although this is more common in different ring systems. This would lead to the cleavage of the ring into two smaller fragments.[9]

Predicted Fragmentation Pathway

fragmentation_pathway M M+• m/z 153 frag1 [M - CH2CO]+• m/z 111 M->frag1 - CH2=C=O frag2 [CH3CO]+ m/z 43 M->frag2 α-cleavage frag3 [M - CH3]+• m/z 138 M->frag3 - •CH3 frag4 [M - CO]+• m/z 125 M->frag4 - CO

Caption: Predicted major fragmentation pathways for N-(6-Oxocyclohex-1-en-1-yl)acetamide.

Summary of Predicted Fragment Ions
m/z Proposed Identity Neutral Loss Notes
153Molecular Ion (M⁺˙)-May be weak or absent in EI-MS.
138[M - CH₃]⁺•CH₃Loss of a methyl radical from the acetamide group.
125[M - CO]⁺˙COLoss of carbon monoxide from the cyclohexenone ring.
111[M - CH₂CO]⁺˙CH₂=C=OLoss of ketene, a characteristic fragmentation of acetamides.
96[M - C₃H₅O]⁺•C₃H₅OComplex rearrangement and fragmentation of the ring.
82[C₅H₆O]⁺˙C₃H₅NOFragmentation involving the loss of the acetamide side chain.
43[CH₃CO]⁺C₇H₈NOAcetyl cation, often the base peak for acetamides.[2]

Q3: Is GC-MS or LC-MS more suitable for analyzing N-(6-Oxocyclohex-1-en-1-yl)acetamide?

The choice between GC-MS and LC-MS depends on the thermal stability and volatility of the compound.

  • GC-MS: This is a viable option if the compound is sufficiently volatile and thermally stable. Electron ionization (EI) in GC-MS provides detailed fragmentation patterns that are excellent for structural elucidation and library matching.[1]

  • LC-MS: If the compound has low volatility or is prone to thermal degradation, LC-MS with ESI or APCI is the preferred method.[4] It allows for the analysis of the compound at lower temperatures and typically provides a strong signal for the molecular ion (as [M+H]⁺), which is useful for molecular weight confirmation.

Experimental Protocol: GC-MS Analysis

This section provides a standard operating procedure for the analysis of N-(6-Oxocyclohex-1-en-1-yl)acetamide using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

  • Perform a serial dilution to obtain a working concentration of approximately 10-50 µg/mL.

2. GC-MS Instrument Parameters:

  • Gas Chromatograph:

    • Injection Port: Split/splitless injector, operated in splitless mode for higher sensitivity.

    • Injector Temperature: 250 °C (can be optimized lower to prevent degradation).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

3. Data Analysis:

  • Identify the peak corresponding to N-(6-Oxocyclohex-1-en-1-yl)acetamide in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak (m/z 153) and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation patterns and any available library spectra.

References

  • LC/MS determination of the enaminones E139, DM5 and DM27 in rat serum - PubMed. Available at: [Link]

  • Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - PMC. Available at: [Link]

  • Studies in mass spectrometry. Part XII. Mass spectra of enamines - RSC Publishing. Available at: [Link]

  • (PDF) Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - ResearchGate. Available at: [Link]

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed. Available at: [Link]

  • fragmentation mass spectra: Topics by Science.gov. Available at: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group - AIP Publishing. Available at: [Link]

  • Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed. Available at: [Link]

  • Chemical ionization mass spectrometry of complex molecules. III. Structure of the photodimers of cyclic .alpha.,.beta.-unsaturated ketones - ACS Publications. Available at: [Link]

  • Mass Spectrometry: Fragmentation.
  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Preparation and characterization of the enol of acetamide: 1-aminoethenol, a high-energy prebiotic molecule - Chemical Science (RSC Publishing). Available at: [Link]

  • Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Available at: [Link]

  • General method for the synthesis of enaminones via photocatalysis - Beilstein Journals. Available at: [Link]

  • Preparation and characterization of the enol of acetamide: 1-aminoethenol, a high-energy prebiotic molecule - Semantic Scholar. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(6-Oxocyclohex-1-en-1-yl)acetamide

Welcome to the technical support center for the synthesis and purification of N-(6-Oxocyclohex-1-en-1-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of N-(6-Oxocyclohex-1-en-1-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile enaminone intermediate. We will address common challenges, with a focus on identifying and mitigating impurities that can arise during synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Synthesis Overview

N-(6-Oxocyclohex-1-en-1-yl)acetamide is a cyclic enaminone, a class of compounds characterized by a conjugated system involving a nitrogen atom and a carbonyl group (N–C=C–C=O).[1] This structural motif makes them valuable and versatile intermediates in organic synthesis.[2][3] The most common and direct synthesis route involves the condensation reaction between a β-dicarbonyl compound, in this case, 1,3-cyclohexanedione, and an amine source.

The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyl groups of the dione, followed by dehydration to form the stable, conjugated enaminone product. The choice of amine source and reaction conditions is critical to maximizing yield and minimizing impurity formation.

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Product CHD 1,3-Cyclohexanedione Reaction Condensation & Dehydration CHD->Reaction Amine Acetamide (or other amine source) Amine->Reaction Product N-(6-Oxocyclohex-1-en-1-yl)acetamide Reaction->Product

Caption: General synthesis pathway for N-(6-Oxocyclohex-1-en-1-yl)acetamide.

Section 2: Frequently Asked Questions (FAQs) on Common Impurities

This section addresses the most common questions regarding impurities encountered during the synthesis.

Q1: What are the primary impurities I should expect in my crude reaction mixture?

A1: Typically, the crude product will contain a mixture of the desired N-(6-Oxocyclohex-1-en-1-yl)acetamide, unreacted starting materials, and potential side-products. The most common species to look for are:

  • Unreacted 1,3-Cyclohexanedione: Often the most prevalent impurity if the reaction does not go to completion.

  • Unreacted Acetamide (or amine source): Its presence indicates incomplete condensation.

  • Hydrolysis Product: The enaminone product can hydrolyze back to 1,3-cyclohexanedione, especially during aqueous workup if the pH is not controlled.

  • Oxidation Byproducts: Enaminones are electron-rich and can be susceptible to oxidation, leading to colored impurities.[4]

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Q2: My reaction seems to have stalled. How can I confirm the presence of unreacted starting materials?

A2: Thin Layer Chromatography (TLC) is the most effective initial method to monitor reaction progress.[5] Co-spot your reaction mixture alongside pure standards of your starting materials (1,3-cyclohexanedione and your amine source). The persistence of spots corresponding to the starting materials confirms an incomplete reaction. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6][7]

Q3: I am observing an unknown spot on my TLC/HPLC. What could it be and how is it formed?

A3: An unknown spot often corresponds to a side-product. The two most likely candidates are the hydrolysis product and an oxidation product.

  • Mechanism of Hydrolysis: During aqueous workup, particularly under acidic conditions, water can act as a nucleophile and attack the enaminone system. This leads to the cleavage of the C-N bond and reversion to the starting dicarbonyl, 1,3-cyclohexanedione.

  • Mechanism of Oxidation: The electron-rich double bond of the enaminone is susceptible to oxidation from atmospheric oxygen, especially if trace metals are present or if the reaction is heated for extended periods. This often results in complex mixtures of colored byproducts that can be difficult to characterize.

Impurity_Formation Product N-(6-Oxocyclohex-1-en-1-yl)acetamide CHD 1,3-Cyclohexanedione (Hydrolysis Impurity) Product->CHD H₂O / H⁺ (Aqueous Workup) Oxidized Oxidized Byproducts (Colored Impurities) Product->Oxidized [O] (Air, Heat)

Caption: Formation pathways for common hydrolysis and oxidation impurities.

Q4: My product appears pure by NMR, but the yield is low after column chromatography. What is happening?

A4: This is a classic issue with enaminones. These compounds are often unstable on standard silica gel.[4] The acidic nature of silica can catalyze the hydrolysis of the enaminone back to the starting dicarbonyl during the purification process. You may even see the dione eluting from the column. To mitigate this, consider one of the following:

  • Use Neutralized Silica: Pre-treat the silica gel with a base like triethylamine (e.g., by including 1% triethylamine in your eluent).

  • Switch to a Different Stationary Phase: Basic alumina is often a more suitable stationary phase for purifying enaminones as it prevents acid-catalyzed degradation.[4]

  • Recrystallization: If possible, recrystallization is the preferred method of purification as it avoids contact with acidic stationary phases.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem Potential Cause Recommended Solution & Rationale
Low or No Product Yield 1. Incomplete reaction.Solution: Increase reaction time or temperature. Monitor by TLC until the starting amine spot disappears. Rationale: Condensation reactions can be equilibrium-driven; providing more energy and time can push the reaction towards the product.[5]
2. Inefficient water removal.Solution: Use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves). Rationale: The reaction produces water as a byproduct. Removing it shifts the equilibrium towards the enaminone product, in accordance with Le Châtelier's principle.
Crude Product is Dark/Colored 1. Oxidation of the product.Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: This prevents atmospheric oxygen from reacting with the electron-rich enaminone.
2. Reaction temperature is too high.Solution: Lower the reaction temperature and extend the reaction time. Rationale: High temperatures can promote decomposition and side reactions, leading to the formation of colored polymeric material.
Product Degradation During Purification 1. Use of acidic silica gel.Solution: Purify using basic alumina or silica gel deactivated with triethylamine.[4] Rationale: The basic surface of alumina prevents the acid-catalyzed hydrolysis of the enaminone C-N bond.
Difficulty in Characterization (Broad NMR peaks) 1. Tautomerization or restricted rotation.Solution: Acquire the NMR spectrum at an elevated temperature (e.g., 50-80 °C). Rationale: The C-N bond in enaminones has partial double-bond character, which can lead to slow rotation and peak broadening. Heating the sample increases the rate of interchange, resulting in sharper, time-averaged signals.
Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete? Action_Time Increase reaction time/temp. Use Dean-Stark trap. Start->Action_Time No Check_Purity Assess Crude Purity (TLC/HPLC/NMR) Start->Check_Purity Yes Action_Time->Start Purify Purify Product Check_Purity->Purify High Purity Troubleshoot_Purity Identify Impurities (See FAQ Section) Check_Purity->Troubleshoot_Purity Low Purity/ Side Products Troubleshoot_Purification Product Degrading? Purify->Troubleshoot_Purification Characterize Characterize Final Product (NMR, MS, HPLC) End Pure Product Obtained Characterize->End Troubleshoot_Purity->Purify Troubleshoot_Purification->Characterize No Action_Alumina Use Basic Alumina or Deactivated Silica Gel Troubleshoot_Purification->Action_Alumina Yes Action_Alumina->Purify

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of N-(6-Oxocyclohex-1-en-1-yl)acetamide

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with synthesizing N-(6-Oxocyclohex-1-en-1-yl)acetamide (CAS 5908-28-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with synthesizing N-(6-Oxocyclohex-1-en-1-yl)acetamide (CAS 5908-28-1, also known as 2-acetamidocyclohex-2-en-1-one).

The chemistry of enamides is a fundamental cornerstone of the organic synthetic toolbox, driven by this compound class's 1[1]. Cyclic enamides like our target compound are frequently utilized as critical intermediates in downstream functionalizations, such as2 to yield substituted enones[2].

Mechanistic Workflow & Causality

Scaling up this synthesis requires a deep understanding of the thermodynamic and kinetic levers at play across its two primary stages:

  • Amination (Condensation): 1,2-cyclohexanedione is a versatile cyclic diketone that exists predominantly in its 3 (2-hydroxycyclohex-2-en-1-one)[3]. This enolization provides the thermodynamic driving force for direct condensation with ammonium acetate, yielding the enaminone intermediate.

  • N-Acetylation: The resulting enaminone possesses ambident nucleophilicity (reactive at both the nitrogen and the α -carbon). To prevent unwanted C-acylation, the reaction must be kinetically controlled using strict temperature limits and an acid scavenger (pyridine) to direct electrophilic trapping exclusively to the nitrogen atom.

SynthesisWorkflow A 1,2-Cyclohexanedione (Keto-Enol Tautomer) R1 NH₄OAc Toluene, 115°C A->R1 B 2-Amino-2-cyclohexen-1-one (Enaminone Intermediate) R2 Ac₂O, Pyridine DCM, 0°C to RT B->R2 C N-(6-Oxocyclohex-1-en-1-yl)acetamide (Target Enamide) R1->B - H₂O (Dean-Stark) R2->C N-Acetylation

Figure 1: Two-step scalable synthesis workflow for N-(6-Oxocyclohex-1-en-1-yl)acetamide.

Step-by-Step Scalable Protocols (1.0 kg Scale)

Protocol A: Synthesis of 2-Amino-2-cyclohexen-1-one

Self-Validating Metric: The reaction is complete only when the theoretical volume of water (approx. 160 mL) has been collected.

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, a Dean-Stark apparatus, a reflux condenser, and an internal temperature probe.

  • Charge: Add 1,2-cyclohexanedione (1.0 kg, 8.9 mol) and anhydrous toluene (5.0 L). Begin stirring at 250 rpm.

  • Reagent Addition: Add ammonium acetate (825 g, 10.7 mol, 1.2 equiv) in one continuous portion.

  • Dehydration: Heat the reactor jacket to 115 °C.

    • Causality: The reaction is a reversible equilibrium. Toluene allows for the azeotropic distillation of water. Continuous removal of this water byproduct is the sole thermodynamic driver pushing the reaction to completion and preventing the hydrolysis of the newly formed enaminone.

  • Isolation: Once water collection in the Dean-Stark trap ceases (typically 4–5 hours), cool the reactor to 5 °C to induce precipitation. Filter the solid 2-amino-2-cyclohexen-1-one, wash with cold toluene (1.0 L), and dry under vacuum at 40 °C.

Protocol B: Synthesis of N-(6-Oxocyclohex-1-en-1-yl)acetamide

Self-Validating Metric: HPLC monitoring should show <1% of the di-acetylated byproduct if temperature controls are strictly maintained.

  • Reactor Setup: Equip a clean 10 L jacketed reactor with a mechanical stirrer, a pressure-equalizing dropping funnel, and an internal temperature probe.

  • Charge: Dissolve the isolated 2-amino-2-cyclohexen-1-one (800 g, 7.2 mol) in anhydrous dichloromethane (DCM, 4.0 L). Add pyridine (683 g, 8.6 mol, 1.2 equiv).

  • Kinetic Cooling: Chill the reaction mixture to an internal temperature of 0–5 °C.

    • Causality: Temperature control is paramount. Elevated temperatures increase the kinetic rate of C-acylation and irreversible di-acetylation at the nitrogen center.

  • Acylation: Charge the dropping funnel with acetic anhydride (772 g, 7.56 mol, 1.05 equiv). Add dropwise over 2.5 hours, ensuring the internal temperature never exceeds 10 °C.

  • Quench & Workup: Stir for an additional 1 hour at room temperature. Quench by slowly adding saturated aqueous NaHCO₃ (2.0 L). Separate the organic layer, wash with 1M HCl (1.0 L) to protonate and remove residual pyridine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethyl acetate/hexane.

Quantitative Data: Scale-Up Metrics

The following table summarizes the expected performance metrics and primary engineering challenges as the synthesis scales from benchtop to pilot plant.

ScaleStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)HPLC Purity (%)Key Scale-Up Challenge
10 g 92.088.081.0>99.0Accurate temperature control during micro-addition of Ac₂O.
100 g 89.585.076.198.5Exotherm management and localized hot-spots during acylation.
1.0 kg 86.082.070.598.2Efficient water removal (azeotropic distillation time scaling).

Troubleshooting Guides & FAQs

Q: Why is my Step 1 (Amination) reaction stalling at 70% conversion during scale-up? A: This is a classic equilibrium limitation caused by inefficient water removal. At larger scales, the surface-area-to-volume ratio of the reactor decreases, making azeotropic distillation less efficient. Fix: Ensure the Dean-Stark trap and vapor lines are heavily insulated. Increase the jacket temperature slightly to ensure a vigorous, rolling reflux, and verify that the theoretical water yield (160 mL per kg of starting material) is physically collected before cooling.

Q: I am detecting a di-acetylated byproduct in Step 2. How do I prevent this? A: Enaminones are highly susceptible to over-acetylation. This occurs when local concentrations of acetic anhydride are too high, or the temperature exceeds the kinetic threshold (10 °C). Fix: Strictly control the stoichiometry to exactly 1.05 equivalents of Ac₂O. Ensure your overhead stirring is set to a high enough RPM to prevent localized pooling of the reagent during the dropwise addition.

Q: Why does the aqueous quench in Step 2 keep forming a stubborn emulsion? A: Pyridine salts (pyridinium acetate/chloride) act as mild surfactants, causing emulsions in DCM/water biphasic systems. Fix: Ensure your 1M HCl wash is sufficiently acidic (pH < 2). Fully protonating the pyridine forces it entirely into the aqueous phase, instantly breaking the emulsion. Alternatively, filtering the biphasic mixture through a pad of Celite can mechanically break the emulsion.

Q: The final enamide product is darkening from pale yellow to brown during storage. Is it degrading? A: Yes. Enamides are electron-rich alkenes and are highly prone to oxidative degradation and slow hydrolysis upon exposure to atmospheric moisture and light. Fix: Store the final N-(6-Oxocyclohex-1-en-1-yl)acetamide in an amber glass container, blanketed under a strict argon atmosphere, and keep it refrigerated at -20 °C for long-term stability.

References

  • "Direct Synthesis of Enamides via Electrophilic Activation of Amides", NIH PMC. 1

  • "Catalytic Allylic Oxidation of Cyclic Enamides and 3,4-Dihydro-2H-Pyrans by TBHP", ACS Publications. 2

  • "Preparation and Use of 1,2-Cyclohexanedione Dioxime for Analytical Applications", Benchchem. 3

Sources

Reference Data & Comparative Studies

Validation

Biological Activity and Reactivity Profiling of N-(6-Oxocyclohex-1-en-1-yl)acetamide vs. Structural Analogs in Covalent Drug Design

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the kinase and protease inhibitor landscape. At the core of this paradigm is the selection of the electrophilic warhead.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the kinase and protease inhibitor landscape. At the core of this paradigm is the selection of the electrophilic warhead. N-(6-Oxocyclohex-1-en-1-yl)acetamide (CAS 5908-28-1)—an α -acetamido substituted cyclic enamide—represents a highly specialized class of Michael acceptors. Unlike traditional, highly reactive irreversible warheads, this compound leverages steric frustration and electronic cross-conjugation to achieve reversible covalent binding with target cysteines[1].

This guide objectively compares the biological activity, reactivity profiles, and target selectivity of N-(6-Oxocyclohex-1-en-1-yl)acetamide against standard analogs (acrylamides, cyanoacrylamides, and unsubstituted cyclohexenones), providing drug development professionals with actionable, field-proven methodologies for warhead selection[2].

Mechanistic Causality: The Role of the α -Acetamido Group

To understand the biological activity of N-(6-Oxocyclohex-1-en-1-yl)acetamide, one must analyze the causality behind its structural design. The addition of an acetamido group at the α -position (C2) of the cyclohexenone ring fundamentally alters the molecule's interaction with biological nucleophiles compared to unsubstituted analogs[3].

  • Electronic Tuning (Cross-Conjugation): The lone pair on the acetamide nitrogen cross-conjugates with the ketone carbonyl. This electron-donating effect dampens the electrophilicity of the β -carbon (C3), making it significantly less reactive toward abundant cellular thiols like glutathione (GSH).

  • Steric Frustration: The bulky acetamido group creates a sterically crowded environment around the reactive β -carbon. When a target cysteine thiol attacks, the resulting transition state is highly hindered. This "frustration" increases the dissociation rate ( kout​ ), shifting the equilibrium toward reversibility once non-covalent binding interactions are disrupted[1],[2].

Mechanism A Target Protein (Free Cys-SH) C Non-Covalent Complex (Kd) A->C B N-(6-Oxocyclohex-1-en-1-yl)acetamide (Warhead) B->C D Transition State (Steric Frustration) C->D Nucleophilic Attack (k_in) E Reversible Covalent Adduct (Thioether) D->E E->C Elimination (k_out)

Fig 1. Mechanistic pathway of reversible covalent inhibition by alpha-substituted cyclohexenones.

Comparative Biological Activity Profile

The table below synthesizes the kinetic and biological profiles of N-(6-Oxocyclohex-1-en-1-yl)acetamide against three widely utilized warhead analogs. The data highlights the trade-offs between intrinsic reactivity and target selectivity[1],[4].

Warhead ClassRepresentative StructureIntrinsic GSH Reactivity ( t1/2​ )Binding ModeTarget SelectivityOff-Target Toxicity Risk
α -Acetamido Cyclohexenone N-(6-Oxocyclohex-1-en-1-yl)acetamide> 24 hoursReversible CovalentHigh (Conformation-dependent)Low
Acrylamide Acyclic irreversible (e.g., JNK-IN-8)2 - 4 hoursIrreversible CovalentModerateModerate to High
Cyanoacrylamide Acyclic reversible< 1 hourReversible CovalentModerateLow
Unsubstituted Cyclohexenone Cyclohex-2-en-1-one< 15 minutesIrreversible CovalentLowVery High

Key Insight: While unsubstituted cyclohexenones act as indiscriminate alkylating agents, the α -acetamido derivative acts as a "precision-guided" warhead. It remains inert in the cytosol but forms a stable covalent bond only when perfectly positioned within a kinase active site (e.g., targeting the D-groove cysteine in MAPKs)[2].

Self-Validating Experimental Protocols

To rigorously evaluate these warheads, researchers must employ self-validating assay systems. The following protocols ensure that observed biological activities are artifacts of true chemical reactivity rather than experimental error.

Protocol A: NMR-Based Glutathione (GSH) Reactivity Assay

Objective: Quantify the intrinsic electrophilicity of the warhead in a physiological buffer. Self-Validation Mechanism: The inclusion of an unreactive internal standard (1,4-dimethoxybenzene) ensures that signal loss is strictly due to covalent adduct formation, ruling out compound precipitation.

  • Preparation: Prepare a 10 mM stock of N-(6-Oxocyclohex-1-en-1-yl)acetamide and 10 mM 1,4-dimethoxybenzene (internal standard) in PBS/D 2​ O (pH 7.4).

  • Baseline Acquisition: Acquire a baseline 1 H-NMR spectrum at 37°C. Identify the β -olefinic proton signal of the enamide.

  • Initiation: Add reduced glutathione (GSH) to a final concentration of 50 mM to simulate the highly reducing intracellular environment.

  • Time-Course Analysis: Acquire spectra at 0, 1, 2, 4, 8, and 24 hours.

  • Quantification: Calculate the half-life ( t1/2​ ) by integrating the disappearance of the β -olefinic proton relative to the static integration of the internal standard.

Protocol B: Intact Protein LC-MS/MS for Reversibility Profiling

Objective: Confirm target engagement and prove the reversibility of the covalent bond. Self-Validation Mechanism: The dialysis washout step acts as an internal control. Irreversible analogs (like standard acrylamides) will retain their mass shift post-dialysis, proving that the enamide's mass reversion is due to true chemical reversibility[4].

  • Incubation: Incubate 5 μ M of recombinant target kinase (e.g., JNK2) with 50 μ M of the inhibitor in HEPES buffer (pH 7.5) for 2 hours at room temperature.

  • Initial MS Analysis: Analyze a 10 μ L aliquot via LC-MS/MS (Q-TOF). Confirm the intact mass shift corresponding to the covalent adduct (+153 Da for the acetamido-cyclohexenone).

  • Washout Phase: Transfer the remaining mixture to a rapid dialysis cassette (10 kDa MWCO). Dialyze against 1000 volumes of inhibitor-free HEPES buffer for 24 hours, with three buffer exchanges.

  • Re-analysis: Re-analyze the dialyzed protein via LC-MS/MS. A complete return to the apo-protein mass confirms the reversible nature of the warhead.

Workflow Step1 1. Incubate Kinase + Inhibitor Step2 2. LC-MS/MS Intact Mass Analysis Step1->Step2 Step3 3. Confirm Adduct Formation (+Mass) Step2->Step3 Step4 4. Extensive Buffer Dialysis (24h) Step3->Step4 If Covalent Adduct Formed Step5 5. Re-analysis via LC-MS/MS Step4->Step5 Step6 6. Validate Reversibility (Apo Mass) Step5->Step6 Measure k_out

Fig 2. Self-validating intact protein LC-MS/MS workflow for assessing covalent reversibility.

Conclusion

Compared to traditional acyclic acrylamides, the α -acetamido cyclohexenone scaffold of N-(6-Oxocyclohex-1-en-1-yl)acetamide offers superior control over intrinsic reactivity. By utilizing steric frustration and electronic cross-conjugation, this structural analog transforms a highly reactive Michael acceptor into a precision-guided, reversible covalent warhead. This profile significantly mitigates off-target toxicity risks while maintaining the high biochemical efficiency required for modern targeted therapies.

References

  • "Reversible covalent c-Jun N-terminal kinase inhibitors targeting a specific cysteine by precision-guided Michael-acceptor warheads - PMC", National Institutes of Health (NIH). 1

  • "Targeting a key protein-protein interaction surface on mitogen-activated protein kinases by a precision-guided warhead scaffold - PMC", National Institutes of Health (NIH). 2

  • "Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC", National Institutes of Health (NIH). 4

  • "Structural and biophysical insights into the mode of covalent binding of rationally designed potent BMX inhibitors - RSC Publishing", Royal Society of Chemistry. 3

Sources

Comparative

A Comparative Guide to the Structural Validation of N-(6-Oxocyclohex-1-en-1-yl)acetamide

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth, objective compari...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth, objective comparison of methodologies for validating the structure of N-(6-Oxocyclohex-1-en-1-yl)acetamide. We will explore a multi-technique approach, comparing predicted spectroscopic data for our target molecule with established experimental data for structurally related alternatives. This guide is designed to not only present data but to explain the causality behind experimental choices, ensuring a self-validating system for structural elucidation.

The Challenge: Validating a Multifunctional Molecule

N-(6-Oxocyclohex-1-en-1-yl)acetamide presents a unique structural validation challenge due to its combination of functional groups: an α,β-unsaturated ketone, a secondary amide, and a cyclohexene ring. This intricate arrangement can lead to complex spectroscopic signatures. A robust validation strategy, therefore, cannot rely on a single analytical technique but must integrate data from multiple sources to build a conclusive structural assignment.

The Strategy: A Multi-pronged Spectroscopic Approach

Our approach to validating the structure of N-(6-Oxocyclohex-1-en-1-yl)acetamide is rooted in the combined application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1][2][3][4] Each technique provides a unique and complementary piece of the structural puzzle. We will first predict the expected spectroscopic data for our target molecule and then compare these predictions with experimental data from three selected alternative compounds:

  • Alternative 1: N-Phenylacetamide - A simple aromatic amide.

  • Alternative 2: N-Vinylacetamide - An acyclic α,β-unsaturated amide.[5]

  • Alternative 3: 2-Acetamidophenol - An aromatic amide with a hydroxyl group, offering a different substitution pattern.[1][6][7]

This comparative approach allows us to understand the influence of each structural component on the overall spectroscopic profile.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of N-(6-Oxocyclohex-1-en-1-yl)acetamide.

Structural_Validation_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Validation Data Interpretation & Validation Synthesis Synthesis of N-(6-Oxocyclohex-1-en-1-yl)acetamide Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRay X-Ray Crystallography (Optional, for definitive structure) Purification->XRay If crystalline Comparison Compare with Experimental Data of Alternatives NMR->Comparison IR->Comparison MS->Comparison Structure_Confirmation Structure Confirmation XRay->Structure_Confirmation Prediction Predict Spectroscopic Data (ChemDraw, etc.) Prediction->Comparison Comparison->Structure_Confirmation Fragmentation_Pathway M N-(6-Oxocyclohex-1-en-1-yl)acetamide (m/z = 153) F1 [M - COCH3]+ (m/z = 110) M->F1 - •COCH3 F2 [M - CH2CO]+ (m/z = 111) M->F2 - CH2=C=O

Caption: Predicted major fragmentation pathways for the target molecule.

Comparative Experimental Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)Reference
N-Phenylacetamide 13593 (loss of ketene), 77 (phenyl cation)[8]
N-Vinylacetamide 8543 (acetyl cation), 42 (loss of acetamide)[5]
2-Acetamidophenol 151109 (loss of ketene), 81[6][7]

Authoritative Grounding: The predicted fragmentation pattern for our target molecule is based on established fragmentation mechanisms for amides and cyclic ketones. The loss of the acetyl group is a common fragmentation pathway for N-acetyl compounds. The comparison with the fragmentation of the alternative compounds provides a solid basis for interpreting the mass spectrum of the target molecule.

Experimental Protocols

For the successful acquisition of high-quality data, the following standardized protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be prepared on a salt plate (e.g., NaCl) by evaporating a solution of the compound.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Conclusion

The structural validation of N-(6-Oxocyclohex-1-en-1-yl)acetamide requires a synergistic approach that integrates data from NMR, IR, and Mass Spectrometry. By comparing predicted data with experimental data from carefully selected alternative compounds, a high degree of confidence in the structural assignment can be achieved. This guide provides a framework for researchers to not only acquire and interpret spectroscopic data but also to understand the underlying principles that govern the relationship between molecular structure and spectral output. This self-validating methodology ensures the scientific integrity of the structural elucidation process.

References

  • 2-Acetamidophenol | C8H9NO2 | CID 11972. PubChem. [Link]

  • Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. RSC Publishing. [Link]

  • N-Vinylacetamide | C4H7NO | CID 78875. PubChem. [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. PMC. [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

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Validation

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of N-(6-Oxocyclohex-1-en-1-yl)acetamide in Biological Assays

Introduction N-(6-Oxocyclohex-1-en-1-yl)acetamide is a small molecule of interest in various research contexts. Its chemical structure, featuring both an acetamide group and a reactive α,β-unsaturated ketone (enone) with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(6-Oxocyclohex-1-en-1-yl)acetamide is a small molecule of interest in various research contexts. Its chemical structure, featuring both an acetamide group and a reactive α,β-unsaturated ketone (enone) within a cyclohexene ring, presents a significant potential for cross-reactivity in a range of biological assays, particularly immunoassays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally assess the cross-reactivity of this compound. We will delve into the underlying chemical mechanisms of potential interference and offer detailed protocols for robustly evaluating its impact on assay performance.

The core challenge with a molecule like N-(6-Oxocyclohex-1-en-1-yl)acetamide lies in its dual potential for both non-covalent and covalent interactions. The acetamide moiety may share structural similarities with other molecules, leading to off-target binding by antibodies. More critically, the cyclohexenone ring is a classic Michael acceptor, making it susceptible to nucleophilic attack from proteins and other biomolecules within a sample matrix.[1][2][3] This can lead to the formation of covalent adducts, altering protein structure and function, and consequently interfering with assay results.[4][5][6]

This guide will equip you with the foundational knowledge and practical methodologies to proactively investigate and mitigate these potential cross-reactivity issues, ensuring the accuracy and reliability of your experimental data.

Potential Mechanisms of Cross-Reactivity

The cross-reactivity of N-(6-Oxocyclohex-1-en-1-yl)acetamide can be broadly categorized into two primary mechanisms: non-covalent interactions and covalent modifications.

Non-Covalent Cross-Reactivity

This form of interference arises when the molecule structurally mimics the intended analyte or other molecules in the assay, leading to non-specific binding with antibodies or other detection reagents. The acetamide group, being a common chemical motif, is a potential source of such cross-reactivity.[7][8][9]

  • Structural Similarity: Antibodies raised against a target that shares structural epitopes with N-(6-Oxocyclohex-1-en-1-yl)acetamide may exhibit off-target binding.

  • Matrix Effects: The compound may interact non-specifically with components of the sample matrix (e.g., plasma proteins), which can, in turn, interfere with the primary antibody-antigen interaction.[10][11]

Covalent Modification via Michael Addition

The α,β-unsaturated ketone functionality in the cyclohexene ring is an electrophilic center, making it a "Michael acceptor".[1][2][12] It can react with nucleophilic residues on proteins, most notably the thiol groups of cysteine residues, via a mechanism known as Michael addition.[4][6]

  • Protein Adduct Formation: The formation of covalent adducts with assay-critical proteins (e.g., the target analyte, antibodies, or enzymes used for signal generation) can sterically hinder binding sites or alter protein conformation, leading to either falsely elevated or falsely low signals.[5]

  • Depletion of Critical Reagents: If the compound is present at high concentrations, it could potentially deplete critical nucleophiles in the sample or assay reagents.

The following diagram illustrates the Michael addition reaction between N-(6-Oxocyclohex-1-en-1-yl)acetamide and a protein cysteine residue.

Caption: Michael addition of a protein thiol to the enone of N-(6-Oxocyclohex-1-en-1-yl)acetamide.

Experimental Guide for Assessing Cross-Reactivity

A systematic approach is essential to definitively characterize the cross-reactivity profile of N-(6-Oxocyclohex-1-en-1-yl)acetamide. The following experimental workflows are designed to test for both non-covalent and covalent interference in common immunoassay formats.

Experimental Workflow Overview

The overall strategy involves spiking the compound of interest into relevant sample matrices and observing its effect on assay performance. This should be done in comparison to a negative control (vehicle) and, if applicable, a positive control (a known cross-reactant).

Experimental_Workflow cluster_assays Assay Performance Evaluation start Define Assay and Sample Matrix prep Prepare Stock Solutions (Compound, Analytes, Controls) start->prep spike Spike Compound into Sample Matrix at Various Concentrations prep->spike elisa Competitive ELISA spike->elisa wb Western Blot spike->wb lcms LC-MS/MS Analysis spike->lcms analysis Data Analysis: - Calculate % Cross-Reactivity - Assess Signal Inhibition/Enhancement - Identify Adducts elisa->analysis wb->analysis lcms->analysis conclusion Conclusion on Cross-Reactivity Profile analysis->conclusion

Caption: General workflow for assessing small molecule cross-reactivity in assays.

Protocol 1: Competitive ELISA for Non-Covalent Cross-Reactivity

This protocol is designed to determine if N-(6-Oxocyclohex-1-en-1-yl)acetamide competes with the intended analyte for antibody binding. A competitive ELISA format is ideal for this purpose.[13][14]

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with the target antigen or a conjugate of the antigen. Incubate overnight at 4°C. Wash three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature. Wash three times.

  • Competition Reaction: Prepare a series of dilutions of N-(6-Oxocyclohex-1-en-1-yl)acetamide in assay buffer. Also, prepare a standard curve of the unlabeled analyte. In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with the diluted compound or the analyte standards for 30-60 minutes.

  • Incubation: Transfer the antibody-compound/analyte mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature. Wash three times.

  • Detection: Add a species-specific secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour at room temperature. Wash five times.

  • Signal Development: Add the enzyme substrate (e.g., TMB) and incubate until sufficient color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: Calculate the concentration of N-(6-Oxocyclohex-1-en-1-yl)acetamide that causes 50% inhibition of the maximum signal (IC50). Compare this to the IC50 of the actual analyte to determine the percent cross-reactivity using the formula:

    % Cross-Reactivity = (IC50 of Analyte / IC50 of Compound) x 100%

Data Interpretation:

CompoundIC50 (nM)% Cross-ReactivityInterpretation
Analyte X (Control) 10100%Reference
N-(6-Oxocyclohex-1-en-1-yl)acetamide 5,0000.2%Low Cross-Reactivity
Structurally Similar Compound Y 5020%Significant Cross-Reactivity
Vehicle Control >100,000<0.01%No Cross-Reactivity
Protocol 2: Western Blot and LC-MS/MS for Covalent Adduct Formation

This protocol aims to detect the formation of covalent adducts between N-(6-Oxocyclohex-1-en-1-yl)acetamide and proteins in a complex biological sample.

Methodology:

  • Sample Preparation: Obtain a relevant biological matrix (e.g., cell lysate, plasma).

  • Incubation: Spike the biological sample with N-(6-Oxocyclohex-1-en-1-yl)acetamide at various concentrations (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control. Incubate at 37°C for different time points (e.g., 1, 4, 24 hours).

  • Protein Separation (Western Blot):

    • Separate the proteins from the treated samples by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Probe the membrane with an antibody specific to the protein of interest that is suspected of being modified.

    • Detect with a secondary antibody and visualize the bands. A shift in molecular weight or a decrease in antibody binding may indicate adduct formation.

  • Adduct Identification (LC-MS/MS):

    • For a more definitive identification, the protein band of interest can be excised from a gel.[15][16]

    • Perform in-gel digestion of the protein (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data for peptides with a mass shift corresponding to the addition of N-(6-Oxocyclohex-1-en-1-yl)acetamide (molecular weight: 153.18 g/mol ).

Data Interpretation:

TreatmentWestern Blot ResultLC-MS/MS ResultInterpretation
Vehicle Control Single band at expected MWNo modified peptides detectedNo adduct formation
10 µM Compound Slight upward shift in MW of the bandPeptide with +153.18 Da mass shift detectedCovalent adduct formation confirmed
100 µM Compound Significant smearing or loss of bandMultiple modified peptides detectedExtensive protein modification

Mitigating Cross-Reactivity

If significant cross-reactivity is detected, several strategies can be employed to mitigate its effects:

  • Sample Dilution: Diluting the sample can reduce the concentration of the interfering compound below the level where it affects the assay.[17]

  • Assay Buffer Optimization: The addition of blocking agents or modifying the ionic strength or pH of the assay buffer can sometimes reduce non-specific interactions.

  • Alternative Antibodies: If the cross-reactivity is due to structural similarity, screening for more specific monoclonal antibodies that target a different epitope on the analyte may be necessary.

  • Sample Pre-treatment: In some cases, it may be possible to remove the interfering compound from the sample prior to analysis, for example, through solid-phase extraction.

Conclusion

The chemical structure of N-(6-Oxocyclohex-1-en-1-yl)acetamide warrants a thorough investigation of its potential for cross-reactivity in biological assays. Its α,β-unsaturated ketone moiety presents a clear risk for covalent protein modification via Michael addition, while the acetamide group could contribute to non-covalent, off-target binding. By employing a systematic experimental approach combining competitive immunoassays, Western blotting, and mass spectrometry, researchers can definitively characterize and quantify the extent of this cross-reactivity. Adhering to rigorous validation principles, such as those outlined by regulatory bodies like the ICH and FDA, is crucial for ensuring the reliability and accuracy of data generated in the presence of this and other potentially reactive small molecules.[18][19][20][21][22] Proactively addressing these potential interferences is a cornerstone of robust scientific research and development.

References

  • Boster Bio. (2022, August 25). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Chemistry and Laboratory Medicine, 55(8), 1155-1167. [Link]

  • Retter Bioscience. (2026, March 13). What Tools Are Available for Specificity Testing During Drug Development?[Link]

  • Cloud-Clone Corp. (2017, April 14). Is it true that small molecules can not be detected by the immunoassay kit?[Link]

  • Mayr, H., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(10), 3749-3763. [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Symmetric. (2025, May 26). PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. [Link]

  • Wuyts, B., et al. (2021). Diagnostic and analytical performance evaluation of ten commercial assays for detecting SARS-CoV-2 humoral immune response. Journal of Medical Virology, 93(4), 2336-2346. [Link]

  • Wikipedia. (n.d.). Michael addition. [Link]

  • Parvez, S., et al. (2014). Protein alkylation by the α,β-unsaturated aldehyde acrolein. A reversible mechanism of electrophile signaling? Redox Biology, 2, 88-95. [Link]

  • Boster Bio. (2022, August 25). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • Adams, T. B., et al. (2004). Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances. Food and Chemical Toxicology, 42(4), 549-555. [Link]

  • American Association for Clinical Chemistry. (2022, April 1). Investigating Immunoassay Interferences. [Link]

  • Enoch, S. J., et al. (2008). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 21(12), 2345-2353. [Link]

  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(2), 1634-1640. [Link]

  • Oregon State University. (2020, May 7). The Michael Addition. [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Liu, Y., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 1007421. [Link]

  • Snozek, C. L., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 66(11), 1458-1467. [Link]

  • Peng, D., et al. (2023). Cross-reactivity of PR/114 antibody to chloroacetamide herbicides. Food and Agricultural Immunology, 34(1), 2276580. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. [Link]

  • Wikipedia. (n.d.). Acetamide. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Oxocyclohexyl)acetamide. PubChem. [Link]

  • NextSDS. (n.d.). Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)-. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Colby, J. M. (2019). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine, 4(3), 437-448. [Link]

  • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 255-261. [Link]

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Safety & Regulatory Compliance

Safety

N-(6-Oxocyclohex-1-en-1-yl)acetamide proper disposal procedures

Standard Operating Procedure: Handling and Disposal of N-(6-Oxocyclohex-1-en-1-yl)acetamide As a highly specialized intermediate often utilized in the synthesis of aminocyclitols and glycosidase inhibitors, N-(6-oxocyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of N-(6-Oxocyclohex-1-en-1-yl)acetamide

As a highly specialized intermediate often utilized in the synthesis of aminocyclitols and glycosidase inhibitors, N-(6-oxocyclohex-1-en-1-yl)acetamide (also known as 2-acetamidocyclohex-2-en-1-one) requires strict operational oversight. Direct disposal of this compound into standard solvent waste streams presents a severe chemical hazard.

This guide provides a self-validating, mechanistically grounded protocol for the safe deactivation and disposal of this compound, ensuring compliance with global safety standards and local Japanese chemical waste regulations (such as the Industrial Safety and Health Act, ISHA).

Hazard Assessment & Mechanistic Causality

To handle a chemical safely, one must first understand the molecular mechanism of its toxicity. N-(6-oxocyclohex-1-en-1-yl)acetamide is an α,β -unsaturated cyclic ketone .

The conjugation of the alkene with the electron-withdrawing carbonyl group creates a highly electrophilic β -carbon. In biological systems, this structural motif acts as a potent Michael acceptor . It readily undergoes 1,4-conjugate addition with soft nucleophiles, most notably the sulfhydryl (-SH) groups found in cellular glutathione and cysteine residues [1].

The Causality of Toxicity: When this compound contacts the skin or is inhaled, it aggressively alkylates these biological thiols. This depletes cellular antioxidants and causes covalent protein modification, leading to severe skin sensitization, irritation, and potential cytotoxicity. Because of this persistent electrophilic reactivity, the compound must be chemically "quenched" (neutralized) to destroy the Michael acceptor moiety before it is transferred to a waste facility [2].

Quantitative Operational Parameters

To ensure complete destruction of the reactive pharmacophore, we utilize a chemical quenching strategy using Sodium Bisulfite ( NaHSO3​ ) . The bisulfite anion is a soft nucleophile that efficiently attacks the β -carbon, converting the hazardous unsaturated ketone into a benign, water-soluble sulfonate adduct.

Table 1: Quenching Reaction Parameters

Parameter Specification Scientific Rationale

| Reagent Equivalent | 2.5 - 3.0x Molar Excess NaHSO3​ | Ensures complete saturation of the electrophilic double bond, driving the equilibrium to the right. | | Solvent System | 1:1 Water / Ethanol (or THF) | The compound is highly organic; bisulfite is aqueous. A co-solvent prevents biphasic stalling and ensures homogenous reaction kinetics. | | Reaction Time | 2 - 4 Hours | Allows sufficient time for the conjugate addition to reach 100% conversion at room temperature. | | Stirring Rate | 400 - 600 RPM | Maximizes molecular collisions in the mixed solvent system. | | Temperature | 20°C - 25°C (Ambient) | Prevents thermal degradation of the bisulfite while maintaining adequate reaction speed. |

Step-by-Step Quenching and Disposal Methodology

This protocol is designed as a self-validating system : you will not dispose of the chemical until analytical verification confirms the hazard has been eliminated.

Step 1: Preparation and PPE Conduct all operations in a certified chemical fume hood. Personnel must wear a chemically resistant lab coat, safety goggles, and double-layered nitrile gloves (the compound can permeate thin gloves over time).

Step 2: Solubilization Transfer the residual N-(6-oxocyclohex-1-en-1-yl)acetamide (solid or concentrated oil) into an appropriately sized Erlenmeyer flask. Dissolve the compound in a water-miscible organic solvent, such as Ethanol or Tetrahydrofuran (THF), to achieve a concentration of approximately 0.1 M.

Step 3: Bisulfite Addition Prepare a saturated aqueous solution of sodium bisulfite ( NaHSO3​ ). While stirring the organic solution vigorously (500 RPM), dropwise add the aqueous bisulfite solution until you have introduced a 3-fold molar excess relative to the ketone.

Step 4: Incubation Cap the flask loosely to prevent solvent evaporation but allow for pressure equalization. Let the mixture stir at ambient temperature for 2 to 4 hours.

Step 5: Analytical Validation (Critical Step) Do not assume the reaction is complete. Withdraw a 10 µL aliquot and analyze it via Thin-Layer Chromatography (TLC) or LC-MS.

  • Success Criterion: The complete disappearance of the UV-active starting material spot/peak confirms the double bond has been successfully sulfonated.

Step 6: Final Disposal Once validated, the resulting mixture contains only the non-toxic, water-soluble sulfonate adduct, excess bisulfite, and the solvent. Transfer this mixture to a designated Aqueous Hazardous Waste container clearly labeled: "Aqueous waste containing quenched organic sulfonates, ethanol, and sodium bisulfite." Ensure this complies with your institutional and local Japanese waste management guidelines.

Workflow Visualization

The following diagram illustrates the logical progression of the quenching protocol, highlighting the critical validation checkpoint that ensures operational safety.

G A N-(6-Oxocyclohex-1-en-1-yl)acetamide (Hazardous Michael Acceptor) B Dissolve in Water-Miscible Solvent (e.g., EtOH, THF) A->B C Add Saturated NaHSO3 (aq) (3.0 Molar Equivalents) B->C D Stir 2-4 Hours at 20-25°C (1,4-Conjugate Addition) C->D E Analytical Validation (TLC / LC-MS) D->E E->C  Incomplete Reaction F Safe Aqueous Waste Disposal (Non-Toxic Sulfonate Adduct) E->F  Confirmed Inactive

Chemical quenching and validation workflow for reactive Michael acceptors.

References

  • LoPachin, R. M., Gavin, T., Petersen, D. R., & Barber, D. S. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, ACS Publications.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

  • Organic Syntheses. Working with Hazardous Chemicals: Michael Acceptors and Reactive Intermediates. [Link]

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